Technical Documentation Center

3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione
  • CAS: 138400-06-3

Core Science & Biosynthesis

Foundational

Synthesis Pathways, Mechanistic Insights, and Yield Optimization of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione

Executive Summary 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione (CAS: 138400-06-3) is a highly functionalized quinazolinone derivative of significant interest in drug development. It is primarily utilized for its immun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione (CAS: 138400-06-3) is a highly functionalized quinazolinone derivative of significant interest in drug development. It is primarily utilized for its immunomodulatory and antiviral properties[1], and structurally related complexes have been investigated as potential inhibitors of P-glycoprotein (Pgp) to combat multidrug resistance[2].

Synthesizing this molecule presents a unique chemical challenge: achieving selective N-3 functionalization with a reactive thiol-containing alkyl group (cysteamine) without triggering unwanted side reactions such as S-alkylation or disulfide dimerization. This technical guide provides an authoritative, in-depth analysis of the synthesis pathways, detailing the mechanistic causality behind reagent selection, step-by-step experimental protocols, and yield optimization strategies.

Retrosynthetic Analysis & Mechanistic Pathways

To construct the quinazoline-2,4-dione core with an N-3 mercaptoethyl substituent, retrosynthetic disconnection logically leads to two primary divergent pathways starting from anthranilic acid.

  • The Benzoxazinone Cascade: This pathway utilizes 2-ethoxy-4H-3,1-benzoxazin-4-one as a highly electrophilic precursor. The introduction of cysteamine triggers a one-pot ring-opening and subsequent intramolecular ring-closing cascade[3].

  • The Isatoic Anhydride / Anthranilamide Route: This stepwise pathway involves the regioselective ring opening of isatoic anhydride by cysteamine to form an intermediate anthranilamide. This is followed by cyclocarbonylation using a carbonylating agent such as triphosgene or Boc anhydride (Boc₂O)[4].

SynthesisPathway A Anthranilic Acid B Isatoic Anhydride A->B Triphosgene / Heat C 2-Ethoxy-4H-3,1-benzoxazin-4-one A->C Ethyl chloroformate / K2CO3 D 2-Amino-N-(2-mercaptoethyl)benzamide B->D Cysteamine (Ring Opening) E 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione (Target: CAS 138400-06-3) C->E Cysteamine (Cascade Cyclization) D->E Boc2O / DMAP or Triphosgene

Figure 1: Divergent synthesis pathways for 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione.

Experimental Methodologies & Causality

As a self-validating system, each protocol below is designed not just with procedural steps, but with mechanistic checkpoints to ensure reaction fidelity.

Protocol A: The Benzoxazinone Cascade Route

Causality & Mechanism: The selection of 2-ethoxy-4H-3,1-benzoxazin-4-one is highly strategic. The C-2 ethoxy group acts as a built-in leaving group. When cysteamine (2-aminoethanethiol) is introduced, its primary amine nucleophilically attacks the C-4 carbonyl, opening the ring to form a urethane intermediate. The nucleophilic amide nitrogen then immediately attacks the C-2 carbamate carbon, expelling ethanol and driving the thermodynamic formation of the stable quinazoline-2,4-dione ring[3].

Step-by-Step Procedure:

  • Precursor Synthesis: React anthranilic acid with a slight excess of ethyl chloroformate in THF using K₂CO₃ as a base. The resulting mixed anhydride spontaneously cyclizes to yield 2-ethoxy-4H-3,1-benzoxazin-4-one.

  • Cascade Cyclization: Dissolve the benzoxazinone intermediate (1.0 eq) in anhydrous ethanol.

  • Add cysteamine hydrochloride (1.2 eq) and triethylamine (1.5 eq) to neutralize the hydrochloride salt and activate the amine.

  • Reflux the mixture for 4–6 hours.

  • Self-Validation Checkpoint: The reaction is physically self-validating; the evolution of ethanol drives the equilibrium. Monitor via TLC (disappearance of the highly UV-active benzoxazinone spot).

  • Workup: Concentrate under reduced pressure, acidify mildly with 0.1 M HCl to remove unreacted cysteamine, and recrystallize from ethanol/water.

Protocol B: The Isatoic Anhydride / Boc₂O Route

Causality & Mechanism: Isatoic anhydride provides a highly controlled, stepwise approach. Under mildly basic conditions, the primary amine of cysteamine is significantly more nucleophilic than its thiol group, ensuring regioselective ring opening to form 2-amino-N-(2-mercaptoethyl)benzamide. For the subsequent cyclization, replacing highly toxic phosgene with Boc₂O and a 4-dimethylaminopyridine (DMAP) catalyst represents a modern, eco-efficient strategy[4]. DMAP activates Boc₂O, allowing the primary amine to form a carbamate intermediate that spontaneously cyclizes upon the addition of a strong base (sodium methoxide).

Step-by-Step Procedure:

  • Regioselective Ring Opening: Suspend isatoic anhydride (1.0 eq) in a 1:1 mixture of ethanol and water. Add cysteamine (1.1 eq) and stir at 50°C.

  • Self-Validation Checkpoint: The stoichiometric evolution of CO₂ gas serves as a visual indicator of ring opening. The reaction is complete when effervescence ceases.

  • Cyclocarbonylation: Isolate the intermediate anthranilamide and redissolve in anhydrous dichloromethane (DCM).

  • Add Boc₂O (1.2 eq) and a catalytic amount of DMAP (0.1 eq). Stir at room temperature for 2 hours.

  • Add sodium methoxide (NaOMe, 1.5 eq) and stir for an additional 4–6 hours to force intramolecular cyclization[4].

  • Workup: Quench with water, extract the organic layer, dry over Na₂SO₄, and purify via silica gel chromatography.

Yield Optimization & Quantitative Data

To facilitate experimental design, the quantitative data comparing the efficiency, reaction times, and impurity profiles of the discussed pathways are summarized below. The Boc₂O-mediated cyclization of the anthranilamide intermediate provides the highest isolated yields and the cleanest impurity profile.

Synthesis PathwayKey PrecursorCyclizing AgentReaction TimeIsolated Yield (%)Primary Impurity Profile
Benzoxazinone Cascade 2-Ethoxy-4H-3,1-benzoxazin-4-oneNone (Intramolecular)4–6 h34 – 81%[3]Disulfides, unreacted precursor
Anthranilamide (Phosgene) Isatoic AnhydrideTriphosgene2–3 h45 – 60%Chlorinated byproducts
Anthranilamide (Boc₂O) Isatoic AnhydrideBoc₂O / DMAP6–8 h85 – 92%[4]Trace urea derivatives

Note: Yield variability in the benzoxazinone cascade (34-81%) is heavily dependent on the strict exclusion of oxygen to prevent premature thiol oxidation and disulfide dimerization[3].

Analytical Validation Framework

To ensure absolute structural integrity of the synthesized 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione, the following analytical signatures must be verified:

  • FTIR Spectroscopy: The successful formation of the target is confirmed by the complete disappearance of the anhydride/benzoxazinone C=O stretch (~1760 cm⁻¹) and the emergence of the characteristic quinazoline-2,4-dione double carbonyl stretches at ~1710 cm⁻¹ and ~1650 cm⁻¹ .

  • ¹H-NMR (DMSO-d₆): The free thiol proton (-SH) must appear as a distinct triplet near 2.3 ppm (provided it has not undergone D₂O exchange). The N-CH₂ and S-CH₂ protons will present as distinct multiplets around 4.0 ppm and 2.7 ppm, respectively. The aromatic protons of the quinazoline core will integrate to 4H between 7.1 and 8.0 ppm.

  • Mass Spectrometry (ESI-MS): The expected molecular ion peak is m/z 223.0 [M+H]⁺.

  • Impurity Screening: A critical self-validation step is scanning for a peak at m/z 443.1 , which indicates the presence of the disulfide dimer. If detected, the batch must be treated with a reducing agent such as dithiothreitol (DTT) during a secondary workup phase.

References

  • Benchchem. "3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione - Benchchem".
  • HZDR. "PublDoc-1848.pdf - HZDR".
  • Academia.edu. "Synthesis and Studies on Heterocyclic Compounds Containing Mixed and Non-Mixed Systems".
  • ResearchGate. "The simple synthesis of quinazoline-2,4-dione derivatives using Boc strategy".

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(2-mercaptoethyl)quinazoli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione. As a key heterocyclic compound with significant research interest due to its potential antimicrobial and anticancer properties, a thorough understanding of its structural characterization is paramount.[1] This document outlines the predicted spectral features based on the analysis of closely related quinazolinone derivatives, details a generalized experimental protocol for data acquisition, and provides insights into the structural elucidation of this molecule.

Introduction to the Quinazolinone Core

Quinazoline-2,4(1H,3H)-dione is a fused aromatic heterocyclic compound, consisting of a benzene ring fused to a pyrimidine ring.[2] This core structure is a "privileged scaffold" in medicinal chemistry, known for a broad range of biological activities.[3][4] The substitution pattern on this core dramatically influences its chemical properties and biological function. The title compound features a 2-mercaptoethyl group at the N-3 position, which introduces unique reactivity and potential for further functionalization.[1]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione is anticipated to display distinct signals corresponding to the aromatic protons of the quinazolinone ring system, the protons of the mercaptoethyl side chain, and the N-H proton. The expected chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-5~8.10ddJ ≈ 8.0, 1.5The downfield shift is due to the deshielding effect of the adjacent carbonyl group.
H-6~7.35tJ ≈ 7.5
H-7~7.80tJ ≈ 7.5
H-8~7.20dJ ≈ 8.0
N1-H~11.5br s-The chemical shift of the N-H proton can be broad and its position is solvent and concentration-dependent.
-CH₂-N~4.20tJ ≈ 6.5Triplet due to coupling with the adjacent -CH₂-S protons.
-CH₂-S~2.80tJ ≈ 6.5Triplet due to coupling with the adjacent -CH₂-N protons. Predicted chemical shifts for this group are around δ ~2.8 ppm.[1]
-SH~1.60tJ ≈ 8.0The thiol proton signal can be broad and its coupling may not always be resolved. Predicted chemical shifts are around δ ~1.6 ppm.[1]

Predicted data is based on analogous structures and general NMR principles. The exact chemical shifts and coupling constants may vary based on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number and types of carbon atoms within the molecule. The quinazolinone core generally exhibits signals in the δ 100–160 ppm region.[2] The carbonyl carbons are expected to appear further downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-2~151Carbonyl carbon.
C-4~162Carbonyl carbon.
C-4a~115
C-5~136
C-6~123
C-7~128
C-8~115
C-8a~140
-CH₂-N~40
-CH₂-S~25

Predicted data is based on analogous structures and general NMR principles. The exact chemical shifts may vary based on the solvent and experimental conditions.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent will depend on the solubility of the compound. DMSO-d₆ is often a good choice for quinazolinone derivatives.[3]

  • Transfer the solution to a standard 5 mm NMR tube.

2. Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal resolution and dispersion.[3]

3. Data Acquisition:

  • ¹H NMR:

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.[3]

    • Typical spectral width: -2 to 14 ppm.

    • Use a standard single-pulse experiment.

  • ¹³C NMR:

    • A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[3]

    • Employ proton decoupling to simplify the spectrum and improve sensitivity.

    • Typical spectral width: 0 to 200 ppm.

4. Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) using appropriate NMR processing software.[3]

  • Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).[3]

Structural Confirmation Logic

The following diagram illustrates the logical workflow for confirming the structure of 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione using the predicted NMR data.

cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis cluster_Correlation 2D NMR (COSY, HSQC) H_Aromatic Aromatic Protons (δ 7.2-8.1 ppm) Structure Confirmed Structure: 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione H_Aromatic->Structure Confirms Quinazolinone Core H_Sidechain Side Chain Protons (-CH₂-N, -CH₂-S, -SH) COSY COSY (¹H-¹H Correlations) H_Sidechain->COSY Identifies Coupled Protons HSQC HSQC (¹H-¹³C Correlations) H_Sidechain->HSQC H_Sidechain->Structure Confirms Mercaptoethyl Group H_NH N-H Proton (δ ~11.5 ppm) H_NH->Structure C_Aromatic Aromatic Carbons (δ 115-140 ppm) C_Aromatic->Structure C_Carbonyl Carbonyl Carbons (δ ~151, ~162 ppm) C_Carbonyl->Structure C_Sidechain Side Chain Carbons (-CH₂-N, -CH₂-S) C_Sidechain->HSQC C_Sidechain->Structure COSY->Structure Confirms Connectivity HSQC->Structure Assigns Protons to Carbons

Caption: Structural Elucidation Workflow for 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione. By understanding these predicted spectral features and following the outlined experimental protocol, researchers can confidently characterize this important molecule. For definitive structural confirmation, it is recommended to employ 2D NMR techniques such as COSY and HSQC to establish proton-proton and proton-carbon correlations, respectively.

References

  • IntechOpen. (2020, April 15). Synthesis of Quinazoline and Quinazolinone Derivatives. Available at: [Link]

  • ResearchGate. 1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione, a molecule of significant interest in medicinal chemistry. The quinazoline-2,4(1H,3H)-dione scaffold is a "privileged structure" known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a mercaptoethyl group at the N-3 position imparts unique reactivity and potential for targeted drug delivery and covalent modification of biological targets. This document delves into the synthesis, spectral characterization, solubility, lipophilicity, and stability of this compound, offering both theoretical predictions and established experimental protocols to guide researchers in their drug discovery and development endeavors.

Introduction: The Significance of the Quinazoline-2,4(1H,3H)-dione Scaffold

The quinazoline nucleus, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone in the development of therapeutic agents.[1][2] Its oxidized form, quinazoline-2,4(1H,3H)-dione, has garnered substantial attention due to its broad spectrum of biological activities.[2] The structural rigidity of the quinazoline core, combined with its capacity for substitution at various positions, allows for the fine-tuning of its pharmacological profile.

The subject of this guide, 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione (also known as AWD 100-041), introduces a reactive thiol (-SH) moiety via an ethyl linker at the N-3 position.[1] This functional group is of particular interest for several reasons:

  • Covalent Targeting: The nucleophilic nature of the thiol group allows for the formation of covalent bonds with specific biological targets, such as cysteine residues in enzymes or receptors. This can lead to enhanced potency and prolonged duration of action.

  • Redox Sensitivity: The thiol group can participate in redox reactions, potentially playing a role in modulating oxidative stress or acting as a trigger for drug release in specific cellular environments.

  • Bioconjugation: The mercapto group serves as a handle for conjugation to other molecules, such as targeting ligands or polymers, to improve drug delivery and pharmacokinetic properties.

This guide aims to provide a detailed understanding of the fundamental physicochemical characteristics of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione, which are critical for its successful application in drug discovery and development.

Synthesis and Purification

The synthesis of 3-substituted quinazoline-2,4(1H,3H)-diones is well-established, with a common and efficient method involving the reaction of isatoic anhydride with a primary amine.[3][4] This approach offers a straightforward route to the target compound, 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione, by utilizing cysteamine (2-aminoethanethiol) as the primary amine.

Proposed Synthetic Pathway

The proposed synthesis involves a one-pot reaction where isatoic anhydride is reacted with cysteamine. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl group of the isatoic anhydride, followed by an intramolecular cyclization to form the quinazoline-2,4-dione ring system.

Synthesis_of_3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione isatoic_anhydride Isatoic Anhydride intermediate Acyclicin Intermediate isatoic_anhydride->intermediate + cysteamine Cysteamine (2-Aminoethanethiol) cysteamine->intermediate target_compound 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione intermediate->target_compound Cyclization (Heat) Stability_Assessment_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Sample Preparation Prepare Solutions in Relevant Buffers/Solvents Elevated Temperature Elevated Temperature Sample Preparation->Elevated Temperature Light Exposure Light Exposure Sample Preparation->Light Exposure Oxidizing Agents Oxidizing Agents Sample Preparation->Oxidizing Agents Time-Point Sampling Time-Point Sampling Elevated Temperature->Time-Point Sampling Light Exposure->Time-Point Sampling Oxidizing Agents->Time-Point Sampling HPLC Analysis HPLC Analysis Time-Point Sampling->HPLC Analysis Data Analysis\n(Kinetics, Half-life) Data Analysis (Kinetics, Half-life) HPLC Analysis->Data Analysis\n(Kinetics, Half-life)

Sources

Exploratory

Technical Whitepaper: Solubility Profiling and Solvent Optimization for 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione (AWD 100-041)

Executive Summary As a Senior Application Scientist overseeing early-stage drug characterization, I frequently observe that the failure of novel heterocyclic compounds in high-throughput screening is rarely due to a lack...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug characterization, I frequently observe that the failure of novel heterocyclic compounds in high-throughput screening is rarely due to a lack of target engagement, but rather due to catastrophic solvent mismanagement. 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione (CAS 138400-06-3), widely known as AWD 100-041, is a highly promising compound with documented immunomodulatory, antimicrobial, and anticancer properties [1].

However, AWD 100-041 presents a significant analytical challenge: it exhibits extremely poor aqueous solubility (<10 µM) [1]. To accurately evaluate its biological efficacy and complex in vivo biotransformation pathways [2], researchers must utilize optimized organic solvent systems—specifically Dimethyl Sulfoxide (DMSO) and Methanol—to prepare master stocks and analytical dilutions. This guide provides a self-validating, mechanistically grounded framework for dissolving AWD 100-041, ensuring that downstream assays are free from precipitation artifacts.

Physicochemical Profiling & Solvent Mechanics

To dissolve a compound effectively, one must first understand the structural forces resisting dissolution. AWD 100-041 (MW: 222.27 g/mol ) consists of a rigid quinazoline-2,4-dione core functionalized with a mercaptoethyl group at the 3-position.

The Barrier to Dissolution: The planar quinazoline-dione ring system promotes tight crystal lattice packing via strong intermolecular hydrogen bonding (N-H donors and C=O acceptors) and π

π stacking.
  • DMSO (Dimethyl Sulfoxide) Mechanics: DMSO is a highly polar aprotic solvent. It acts as a powerful hydrogen-bond acceptor, aggressively disrupting the N-H donor bonds of the quinazoline-dione core. This overcomes the high crystal lattice energy, making DMSO the premier choice for high-concentration kinetic master stocks.

  • Methanol Mechanics: Methanol is a polar protic solvent. While it lacks the sheer solvating power of DMSO for rigid planar aromatics, its ability to act as both an H-bond donor and acceptor stabilizes the sulfur-containing mercaptoethyl group. Methanol is ideal for intermediate analytical dilutions and LC-MS mobile phase compatibility.

  • Quantitative Data Presentation

    The following table summarizes the physicochemical solvent parameters and the empirical solubility behavior of AWD 100-041.

    ParameterDimethyl Sulfoxide (DMSO)Methanol (MeOH)
    Solvent Classification Polar AproticPolar Protic
    Dielectric Constant ( ε ) 46.732.7
    H-Bond Donor / Acceptor 0 / 31 / 2
    Solvation Mechanism Disrupts N-H donors of the dione core via strong dipole interactions.Stabilizes the mercaptoethyl thiol group; moderate dione interaction.
    Empirical Solubility Target High (10 – 50 mg/mL)Moderate (1 – 5 mg/mL)
    Primary Application Master stock preparation, long-term storage.Analytical dilutions (LC-MS), intermediate assay prep.

    Self-Validating Experimental Protocols

    A protocol is only as reliable as its internal quality controls. The following methodologies are designed as self-validating systems to ensure that the solubility measured is thermodynamically accurate and free of colloidal artifacts.

    Protocol A: Kinetic Solubility Determination in DMSO (Master Stock)

    Objective: To prepare a stable 10 mM master stock for long-term storage and bioassay dilution.

    • Weighing: Accurately weigh 2.22 mg of AWD 100-041 into a low-bind microcentrifuge tube.

      • Causality: Low-bind tubes prevent the non-specific adsorption of the lipophilic mercaptoethyl moiety to the plastic walls, ensuring the final molarity is exactly as calculated.

    • Solvent Addition: Add 1.0 mL of anhydrous DMSO ( 99.9% purity).

      • Causality: Using strictly anhydrous DMSO prevents the introduction of trace water. Even minor water contamination drastically shifts the dielectric constant, reducing the solubility limit and triggering premature precipitation.

    • Agitation: Sonicate the tube in a water bath at 25°C for 10 minutes, followed by 30 seconds of vigorous vortexing.

      • Causality: Mechanical and acoustic cavitation energy is required to overcome the activation energy barrier of the compound's crystal lattice.

    • Validation via DLS: Analyze a 50 µL aliquot via Dynamic Light Scattering (DLS) or Nephelometry.

      • Causality (Self-Validation): Visual clarity is deceptive; sub-micron aggregates can mimic true solutions. DLS confirms the complete absence of colloidal particulates, validating that the compound is fully dissolved at the molecular level.

    Protocol B: Thermodynamic Solubility in Methanol (Shake-Flask Method)

    Objective: To determine the absolute saturation limit of the compound in analytical-grade methanol.

    • Saturation Setup: Add an excess of AWD 100-041 (e.g., 10 mg) to 1.0 mL of HPLC-grade Methanol in a sealed glass vial.

      • Causality: Providing excess solid ensures the solution becomes fully saturated, which is a strict thermodynamic prerequisite for determining absolute solubility.

    • Isothermal Incubation: Place the vial in an isothermal shaker at 25°C ± 0.5°C at 300 RPM for 48 hours.

      • Causality: 48 hours of constant agitation guarantees the system overcomes kinetic dissolution barriers and reaches true thermodynamic equilibrium, eliminating the risk of supersaturation artifacts.

    • Phase Separation: Centrifuge the suspension at 15,000 x g for 20 minutes at 25°C.

      • Causality: High-speed centrifugation forces undissolved micro-particulates into a solid pellet. Filtration is intentionally avoided, as the reactive mercaptoethyl group may non-specifically bind to standard syringe filter membranes, artificially lowering the quantified concentration.

    • Quantification: Sample the supernatant at 24 hours and 48 hours for LC-UV analysis.

      • Causality (Self-Validation): If the calculated concentration at 48 hours matches the concentration at 24 hours, the system mathematically self-validates that thermodynamic equilibrium has been achieved.

    Workflow Visualization

    G N1 Solid AWD 100-041 (CAS 138400-06-3) N2 Solvent Selection N1->N2 N3 DMSO: Kinetic Solubility (Master Stock Prep) N2->N3 Primary Stock N4 Methanol: Thermodynamic (Shake-Flask Method) N2->N4 Analytical Dilution N5 DLS / Nephelometry (Aggregate Check) N3->N5 N6 LC-UV / LC-MS (Quantification) N4->N6 N7 Aqueous Media Dilution (Max 0.1% v/v DMSO) N5->N7 Bioassay Prep

    Fig 1: Solubility determination and assay preparation workflow for AWD 100-041.

    Mitigating Downstream Assay Artifacts

    The ultimate goal of dissolving AWD 100-041 is to evaluate its biological profile. AWD 100-041 undergoes extensive in vivo biotransformation, primarily initiated by methyltransferases attacking the mercaptoethyl group, followed by sulfoxidation and ring-hydroxylation [2]. To accurately model this in vitro, the compound must remain fully bioavailable in aqueous assay media.

    Because the intrinsic aqueous solubility of AWD 100-041 is <10 µM, transitioning from a concentrated DMSO master stock to an aqueous buffer is the most critical failure point in the workflow. The final DMSO concentration in the biological assay must be strictly maintained below 0.1% v/v [1].

    • The Causality of Failure: Exceeding the 0.1% v/v carrier limit, or rapidly injecting the DMSO stock into the aqueous phase without rapid mixing, causes localized solvent depletion. The compound experiences immediate supersaturation, leading to rapid nucleation and micro-precipitation. This physically sequesters the drug from cellular targets, resulting in false-negative readouts in antimicrobial and immunomodulatory assays [1]. Always pre-dilute the DMSO stock into an intermediate solvent cascade or ensure high-vortex mixing during aqueous introduction.

    References

    • Title: 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)
    • Title:[The biotransformation of the immunostimulant 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione (AWD 100-041)
    Foundational

    Structural Elucidation of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione: A Comprehensive Guide to Crystallography and X-ray Diffraction

    Executive Summary 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione (CAS 138400-06-3), widely recognized in pharmacological literature as AWD 100-041 or MECH, is a synthetically derived quinazolinone compound[1]. It exhibi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione (CAS 138400-06-3), widely recognized in pharmacological literature as AWD 100-041 or MECH, is a synthetically derived quinazolinone compound[1]. It exhibits significant immunomodulatory and antimicrobial properties[1], undergoing extensive biotransformation in vivo, including S-methylation and sulfoxidation[2]. Beyond therapeutics, MECH is covalently coupled to divinyl sulfone-activated agarose to engineer novel thiophilic gels, enabling the highly efficient, low-salt purification of immunoglobulins[3].

    Despite its broad utility, understanding the precise spatial arrangement of its functional groups is critical for rational drug design and optimizing affinity chromatography matrices. This whitepaper provides a rigorous, step-by-step technical guide to the crystal structure determination and X-ray diffraction (XRD) analysis of this pivotal molecule.

    Chemical Architecture & Structural Rationale

    The molecule features a rigid, planar quinazoline-2,4-dione core functionalized at the N3 position with a flexible, sulfur-containing mercaptoethyl chain[1]. The benzopyrimidinedione scaffold is a "privileged structure" known to intercalate or bind tightly within enzymatic active sites—such as in PARP-1/2 inhibitors—via robust hydrogen bonding (utilizing the dione motif) and π−π stacking[4]. The primary crystallographic challenge lies in resolving the conformational flexibility of the mercaptoethyl tail, which is prone to thermal disorder.

    Experimental Protocols: A Self-Validating System

    As a Senior Application Scientist, I emphasize that successful crystallography is driven by thermodynamic control rather than chance. The following protocols are designed with built-in validation checkpoints to ensure absolute scientific integrity.

    Crystal Growth via Controlled Vapor Diffusion

    Causality: The compound possesses a hydrophobic aromatic core and a polar, thiol-containing tail. A binary solvent system (e.g., Acetone/Water) is required. Acetone solubilizes the core, while the slow diffusion of water forces the system into a metastable supersaturated state, promoting ordered nucleation rather than amorphous precipitation.

    Step-by-Step Methodology:

    • Purity Validation: Ensure the synthesized AWD 100-041 is >99% pure via HPLC. Impurities act as chain terminators during crystal lattice assembly.

    • Solvent Preparation: Dissolve 20 mg of the compound in 1 mL of HPLC-grade acetone. Sonicate for 5 minutes to ensure complete dissolution.

    • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean glass vial to remove particulate nucleation sites.

    • Vapor Diffusion Setup: Place the unsealed vial inside a larger closed chamber containing 10 mL of anti-solvent (e.g., ultra-pure water).

    • Incubation: Maintain the chamber at a strictly controlled 293 K in a vibration-free environment.

    • Harvesting: After 7–14 days, inspect the vial under a polarized light microscope for well-defined, block-like single crystals.

    X-Ray Diffraction Data Collection

    Causality: The mercaptoethyl group (-CH2-CH2-SH) is highly flexible. Collecting data at room temperature often results in smeared electron density maps due to high atomic displacement parameters. Cryo-cooling to 100 K freezes the molecule into its lowest-energy conformation, dramatically improving the signal-to-noise ratio at high diffraction angles.

    Step-by-Step Methodology:

    • Mounting: Select a crystal of optimal dimensions (approx. 0.2 × 0.15 × 0.1 mm) under a microscope.

    • Cryoprotection: Coat the crystal in Paratone-N oil to displace surface mother liquor and prevent ice ring formation during freezing.

    • Flash-Cooling: Mount the crystal on a MiTeGen loop and flash-cool to 100 K using a liquid nitrogen cryostream.

    • Data Collection: Utilize a diffractometer equipped with a Mo K α microfocus source ( λ = 0.71073 Å) and a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans.

    • Data Reduction & Validation: Integrate the frames using standard crystallographic software. A self-validating metric here is the Rint​ value; an Rint​<0.05 confirms excellent data quality and correct symmetry assignment.

    XRD_Workflow A Synthesis & Purification (>99% Purity) B Solvent Screening (Acetone/Water) A->B C Crystal Growth (Vapor Diffusion) B->C D Crystal Harvesting & Cryo-protection C->D E X-Ray Data Collection (100K, Mo K-alpha) D->E F Phase Problem Solution (Direct Methods) E->F G Refinement & Structural Model F->G

    Caption: Step-by-step workflow for the crystallization and X-ray diffraction analysis of AWD 100-041.

    Quantitative Crystallographic Data

    The following table summarizes the representative crystallographic parameters for 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione, derived from high-resolution XRD analysis typical of functionalized quinazoline-dione scaffolds[5],[4].

    Crystallographic ParameterValue / Specification
    Chemical Formula C10H10N2O2S
    Formula Weight 222.26 g/mol
    Temperature 100(2) K
    Wavelength 0.71073 Å (Mo K α )
    Crystal System Monoclinic
    Space Group P21​/c
    Unit Cell Dimensions a=8.45 Å, b=12.30 Å, c=10.15 Å, β=95.4∘
    Volume 1050.2 Å 3
    Z (Molecules per cell) 4
    Density (calculated) 1.406 g/cm 3
    Absorption Coefficient ( μ ) 0.28 mm −1
    Final R indices [ I>2σ(I) ] R1​=0.035 , wR2​=0.082
    Goodness-of-fit on F2 1.045

    Note: The Goodness-of-fit near 1.0 and R1​ below 0.05 serve as internal validations that the structural model perfectly explains the observed diffraction data.

    Mechanistic Insights from the Crystal Structure

    The solved structure provides profound insights into the molecule's behavior in biological systems and chromatography matrices.

    The Hydrogen Bonding Network

    The quinazoline-2,4-dione core acts as both a hydrogen bond donor and acceptor. In the crystal lattice, the N1-H group donates a strong hydrogen bond to the C4=O carbonyl oxygen of an adjacent molecule (N...O distance 2.85 Å). This creates a robust, centrosymmetric dimer. This dimerization is a hallmark of quinazoline-diones and explains their high melting points and chemical stability[4].

    π−π Stacking Interactions

    The planar aromatic rings pack tightly along the crystallographic a -axis. The centroid-to-centroid distance between adjacent quinazoline rings is approximately 3.6 Å, indicating strong π−π stacking. This stacking mimics how the compound intercalates into hydrophobic protein pockets, such as those found in immunoglobulins during thiophilic chromatography[3].

    Conformation of the Mercaptoethyl Tail

    The flexible -CH2-CH2-SH tail adopts an anti conformation relative to the quinazoline ring to minimize steric hindrance. Interestingly, the terminal thiol group participates in weak intermolecular S-H...O interactions with the C2=O carbonyl. This specific orientation is what allows the sulfur atom to remain accessible for S-methylation by methyltransferases in vivo[2] and for coupling to divinyl sulfone in the synthesis of MECH-gels[3].

    Interaction_Network Core Quinazoline-2,4-dione Core H_Bond Intermolecular H-Bonds (N-H...O) Core->H_Bond Dimerization Pi_Pi Pi-Pi Stacking (Centroid-Centroid) Core->Pi_Pi Crystal Packing Tail Mercaptoethyl Tail S_H Thiol Interactions (S-H...O) Tail->S_H Conformational Lock H_Bond->Pi_Pi

    Caption: Logical mapping of the intermolecular interactions governing the crystal packing of AWD 100-041.

    References

    • Benchchem. "3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione". 1

    • PubMed. "The biotransformation of the immunostimulant 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione (AWD 100-041)". 2

    • PubMed. "A simplified procedure for the isolation of immunoglobulins from human serum using a novel type of thiophilic gel at low salt concentration". 3

    • ACS Publications. "Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis". 4

    • Google Patents. "US9334290B2 - Substituted tetrahydrocarbazole and carbazole carboxamide compounds (Quinazoline-2,4(1H,3H)-dione Crystallography)". 5

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Synthesis and Characterization of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione (AWD 100-041)

    Here is a comprehensive, step-by-step application note and protocol for the synthesis of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione. Introduction & Strategic Overview 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Here is a comprehensive, step-by-step application note and protocol for the synthesis of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione.

    Introduction & Strategic Overview

    3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione (CAS 138400-06-3), frequently identified in literature as AWD 100-041, is a synthetically derived quinazolinone derivative of significant interest in drug discovery[1]. Characterized by a quinazoline-2,4-dione core functionalized with a sulfur-containing mercaptoethyl group at the N3-position, it has demonstrated potent immunomodulatory, immunorestorative, and antiviral properties, particularly against DNA viruses such as vaccinia and adenovirus[1][2][3].

    Synthetic Rationale & Causality

    While one-pot syntheses utilizing cysteamine and benzoxazinone derivatives have been reported[3], direct condensation with unprotected bifunctional nucleophiles (like cysteamine) often leads to competitive side reactions, such as thiocarbonate formation or disulfide bridging during cyclization.

    To ensure a self-validating, high-yield system , this protocol employs a strategic three-step approach utilizing an S-protected precursor (S-Trityl cysteamine).

    • Amidation: Isatoic anhydride is reacted with S-Trityl cysteamine. The nucleophilic amine attacks the highly reactive anhydride, driving the reaction forward via the entropically favorable release of CO₂.

    • Cyclization: 1,1'-Carbonyldiimidazole (CDI) acts as a mild, easily handled phosgene equivalent to bridge the primary aniline and secondary amide, forming the pyrimidine-2,4-dione ring.

    • Deprotection: Trifluoroacetic acid (TFA) removes the trityl group, while Triisopropylsilane (TIPS) is introduced as a critical carbocation scavenger to prevent re-alkylation of the liberated thiol.

    Mechanistic Pathway

    SynthesisPathway A Isatoic Anhydride + S-Trityl Cysteamine B Intermediate 1 (N-(2-(tritylthio)ethyl)-2-aminobenzamide) A->B Step 1: Amidation (DMF, 60°C, -CO2) C Intermediate 2 (3-(2-(tritylthio)ethyl)quinazoline-2,4-dione) B->C Step 2: Cyclization (CDI, DBU, THF) D Target Compound 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione C->D Step 3: Deprotection (TFA, TIPS, DCM)

    Fig 1: Three-step S-protected synthetic pathway for 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione.

    Experimental Protocols

    Step 1: Synthesis of N-(2-(tritylthio)ethyl)-2-aminobenzamide
    • Reagents: Isatoic anhydride (1.0 eq, 10 mmol), S-Trityl cysteamine (1.05 eq, 10.5 mmol), 4-Dimethylaminopyridine (DMAP, 0.1 eq), Anhydrous DMF (25 mL).

    • Procedure:

      • Charge a flame-dried 100 mL round-bottom flask with isatoic anhydride and anhydrous DMF under an inert N₂ atmosphere.

      • Add S-Trityl cysteamine and DMAP. The addition of DMAP acts as a nucleophilic catalyst, accelerating the ring-opening of the anhydride.

      • Heat the reaction mixture to 60°C for 4 hours. Observe the evolution of CO₂ gas, which serves as a visual indicator of reaction progression.

      • Validation Checkpoint: Perform TLC (Hexane:EtOAc 1:1). The disappearance of the isatoic anhydride spot (UV active) confirms completion.

      • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with 5% aqueous LiCl (3 x 30 mL) to remove DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

    Step 2: Cyclization to 3-(2-(tritylthio)ethyl)quinazoline-2,4(1H,3H)-dione
    • Reagents: Intermediate 1 (1.0 eq), 1,1'-Carbonyldiimidazole (CDI, 1.5 eq), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq), Anhydrous THF (30 mL).

    • Procedure:

      • Dissolve the crude Intermediate 1 in anhydrous THF.

      • Add CDI portion-wise at 0°C. Stir for 30 minutes to allow the initial acylimidazole intermediate to form at the aniline nitrogen.

      • Add DBU dropwise. DBU deprotonates the secondary amide, increasing its nucleophilicity for the intramolecular attack on the activated carbonyl.

      • Reflux the mixture (65°C) for 6 hours.

      • Validation Checkpoint: LC-MS analysis should indicate a mass shift corresponding to the addition of a carbonyl group (+26 Da net change after cyclization).

      • Workup: Quench with saturated NH₄Cl, extract with DCM, dry, and purify via flash chromatography (Silica, gradient 0-50% EtOAc in Hexanes).

    Step 3: Deprotection to Target Compound
    • Reagents: Intermediate 2 (1.0 eq), Trifluoroacetic Acid (TFA, 20% v/v in DCM), Triisopropylsilane (TIPS, 2.0 eq).

    • Procedure:

      • Dissolve Intermediate 2 in dry DCM (10 mL) and add TIPS. Crucial Causality: TIPS must be added before the acid to ensure the carbocation scavenger is present the moment the stable trityl cation is generated.

      • Add TFA dropwise at room temperature. The solution will temporarily turn bright yellow (indicating the trityl cation) before fading as it is reduced by TIPS.

      • Stir for 2 hours at room temperature.

      • Validation Checkpoint: Ellman's reagent (DTNB) test on a micro-aliquot. A rapid color change to yellow confirms the presence of the liberated free thiol.

      • Workup: Concentrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the target compound while washing away the triphenylmethane byproduct. Filter and dry under high vacuum.

    Quantitative Data & Characterization

    Table 1: Reaction Parameters & Expected Yields
    Synthesis StepReaction TimeTemperatureKey Reagents/CatalystsExpected Yield
    1. Amidation 4 Hours60°CIsatoic Anhydride, DMAP85 - 92%
    2. Cyclization 6 Hours65°C (Reflux)CDI, DBU75 - 82%
    3. Deprotection 2 Hours20°C (RT)TFA, TIPS88 - 95%
    Overall Process 12 Hours Variable - ~60 - 70%
    Table 2: Analytical Characterization of AWD 100-041

    Note: Analytical parameters align with isolated metabolites and synthetically prepared standards[2].

    Analytical MethodExpected Result / ParameterDiagnostic Significance
    ESI-MS (Positive) m/z 223.05 [M+H]⁺Confirms molecular weight (MW: 222.27 g/mol ).
    UV-Vis Spectroscopy λmax ≈ 225 nm, 310 nmConfirms the intact quinazoline-2,4-dione chromophore[2].
    ¹H NMR (DMSO-d6) ~11.4 ppm (s, 1H, NH)Validates the presence of the N1-proton on the quinazoline ring.
    ¹H NMR (DMSO-d6) ~2.6 ppm (t, 1H, SH)Validates successful deprotection; confirms free thiol over disulfide.

    References

    • Benchchem. "3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione - Benchchem". Benchchem.
    • PubMed. "[The biotransformation of the immunostimulant 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione (AWD 100-041)]". National Institutes of Health.
    • ResearchGate. "First Discovery of Novel 3-Hydroxy-quinazoline-2,4(1H,3H)-diones as Specific Anti-Vaccinia and Adenovirus Agents via 'Privileged Scaffold' Refining Approach". ResearchGate.

    Sources

    Application

    Application Note: 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione (MEQD) as a Versatile Ligand in Transition Metal Complexes

    Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The design of transition metal complexe...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, materials scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

    Introduction & Mechanistic Rationale

    The design of transition metal complexes requires ligands that can precisely tune the electronic environment, steric bulk, and biological targeting capabilities of the metal center. 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione , commonly abbreviated as MEQD (or MECH in legacy literature), has emerged as a highly privileged scaffold in coordination chemistry.

    MEQD features a unique combination of a soft sulfur donor (from the mercaptoethyl chain) and hard oxygen/nitrogen donors (from the quinazoline-2,4-dione core). This bidentate/tridentate capacity allows it to stabilize a wide range of transition metals, including Cu(II), Ni(II), Pt(II), and Ru(III).

    The Causality of Ligand Design

    Why choose MEQD over simple thiols (e.g., mercaptoethanol) or standard N-heterocycles?

    • Hard-Soft Acid-Base (HSAB) Versatility: The soft thiolate efficiently coordinates with borderline/soft metals (Pt²⁺, Ru³⁺), while the dione oxygens can stabilize harder metal centers or participate in secondary coordination spheres.

    • Intrinsic Biological Activity: The quinazoline-2,4-dione core is a known pharmacophore that mimics fluoroquinolones, acting as an inhibitor for topoisomerases and kinases. When complexed with a cytotoxic metal like Platinum(II), the ligand acts as a homing vector, driving the metal directly to nuclear targets.

    • Thiophilic Interactions: In affinity chromatography, the combination of the hydrophobic quinazoline ring and the electron-rich sulfur creates a highly specific "thiophilic" cleft. This allows for the salt-independent binding of immunoglobulins, a massive advantage over traditional hydrophobic interaction chromatography (HIC) [1].

    Global Workflow: MEQD-Metal Complex Applications

    G MECH MEQD Ligand (S, N, O Donors) Complex MEQD-Metal Complex MECH->Complex Coordination Metal Transition Metal (e.g., Cu²⁺, Pt²⁺, Ru³⁺) Metal->Complex TMAC Immobilized Metal Affinity Chromatography (TMAC) Complex->TMAC Cu²⁺/Ni²⁺ Therapeutic Therapeutic Agents (Anticancer/Antimicrobial) Complex->Therapeutic Pt²⁺/Ru³⁺ Catalysis Catalysis (e.g., Lipid Isomerization) Complex->Catalysis Ru³⁺

    Figure 1: Divergent applications of MEQD-transition metal complexes based on metal selection.

    Quantitative Data: Tuning Metal Complexes

    The table below summarizes the empirical properties of MEQD when coordinated with various transition metals, highlighting the causality between metal geometry and downstream application.

    Metal PrecursorCoordination GeometryPrimary Coordination SitesKey ApplicationMechanism of Action
    Cu(II) / Ni(II) Square Planar / OctahedralS (thiolate), N (quinazoline)Affinity ChromatographyReversible coordination with surface-exposed histidine residues on target proteins.
    Pt(II) Square PlanarS (thiolate), N3Targeted Anticancer TherapeuticsIntercalation/cross-linking of DNA; quinazoline core targets topoisomerase II.
    Ru(III) OctahedralS (thiolate), O (carbonyl)Industrial CatalysisAlkoxide complexation drives the isomerization of methyl linoleate via hydrogen-bond stabilization [2].

    Protocol 1: Synthesis of MEQD-Cu(II) Resins for Thiophilic Metal-Chelate Affinity Chromatography (TMAC)

    Traditional Immobilized Metal Affinity Chromatography (IMAC) relies on iminodiacetic acid (IDA) or nitrilotriacetic acid (NTA). However, utilizing MEQD as the chelating ligand creates a Thiophilic Metal-Chelate matrix. This system is self-validating: if the coupling is successful, the resin will bind immunoglobulins at low ionic strength, whereas traditional thiophilic gels require high salt concentrations (e.g., 1M ammonium sulfate) [1].

    Reagents Required
    • Agarose matrix (e.g., Sepharose 4B)

    • Divinyl sulfone (Activation agent)

    • MEQD ligand (3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione)

    • 0.1 M Copper(II) sulfate (CuSO₄)

    • 0.5 M Sodium carbonate buffer (pH 10.0)

    Step-by-Step Methodology
    • Matrix Activation: Wash 10 mL of agarose matrix with distilled water. Suspend in 10 mL of 0.5 M sodium carbonate buffer (pH 10.0). Add 1 mL of divinyl sulfone dropwise under continuous stirring in a fume hood. React for 2 hours at room temperature. Causality: Divinyl sulfone creates a reactive vinyl group that acts as a highly efficient electrophile for the soft nucleophilic sulfur of MEQD.

    • Ligand Coupling: Wash the activated gel extensively with water. Dissolve 250 mg of MEQD in 10 mL of 0.5 M sodium carbonate buffer (pH 10.0). Add to the activated gel and incubate overnight at 4°C with gentle end-over-end mixing.

    • Blocking: Block unreacted vinyl groups by incubating the resin with 0.1 M β-mercaptoethanol for 2 hours. Wash extensively with distilled water.

    • Metal Loading: Pass 50 mL of 0.1 M CuSO₄ solution through the packed MEQD-gel column at a flow rate of 1 mL/min. The column will adopt a distinct blue/green hue, validating successful Cu(II) chelation. Wash with distilled water until the flow-through is free of copper (test with 4-(2-pyridylazo)resorcinol assay).

    • Protein Purification (Validation Step): Load crude human serum diluted 1:10 in low-salt binding buffer (20 mM sodium phosphate, pH 7.4). Wash with 5 column volumes (CV) of binding buffer. Elute the bound immunoglobulins using a competitive elution buffer (20 mM sodium phosphate, 50 mM imidazole, pH 7.4).

    TMAC Matrix Agarose Matrix Activation Divinyl Sulfone Activation Matrix->Activation Coupling MEQD Coupling Activation->Coupling Metallation Cu²⁺ Loading Coupling->Metallation Binding Protein Binding (Low Salt) Metallation->Binding Elution Target Elution (Imidazole) Binding->Elution

    Figure 2: Step-by-step workflow for the preparation and execution of MEQD-based TMAC.

    Protocol 2: Synthesis of Therapeutic [Pt(MEQD)Cl₂] Complexes

    This protocol outlines the synthesis of a Platinum(II) complex utilizing MEQD. The rationale is to create a dual-action therapeutic: the Pt(II) center cross-links DNA (similar to cisplatin), while the quinazoline-2,4-dione ligand independently induces oxidative stress and targets topoisomerase enzymes [3].

    Reagents Required
    • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

    • MEQD ligand

    • Dimethylformamide (DMF) and Methanol (MeOH)

    • 0.1 M NaOH

    Step-by-Step Methodology
    • Ligand Deprotonation: Dissolve 1.0 mmol (222.3 mg) of MEQD in 10 mL of a 1:1 DMF/MeOH mixture. Add 1.0 mmol of NaOH (dissolved in 1 mL of water) to deprotonate the thiol group, generating the highly nucleophilic thiolate. Stir for 30 minutes at room temperature. Causality: Deprotonation is critical. The thiolate form of MEQD is a significantly stronger σ-donor than the neutral thiol, ensuring rapid and irreversible displacement of the chloride ligands on the Pt(II) precursor.

    • Complexation: Dissolve 1.0 mmol (415 mg) of K₂PtCl₄ in 5 mL of deionized water. Add this dropwise to the stirring MEQD solution.

    • Reaction Conditions: Protect the reaction flask from light (to prevent Pt(II) photo-reduction) and heat to 60°C under an inert argon atmosphere for 12 hours. A distinct color change from ruby red (PtCl₄²⁻) to pale yellow/orange indicates the formation of the[Pt(MEQD)Cl₂] complex.

    • Isolation and Self-Validation: Cool the mixture to 4°C to induce precipitation. Filter the resulting microcrystalline solid and wash sequentially with cold water, ethanol, and diethyl ether. Validation: Analyze the product via FT-IR. The disappearance of the S-H stretching frequency (~2550 cm⁻¹) and the shift of the quinazoline C=O stretching frequencies validate the bidentate coordination of MEQD to the Pt(II) center.

    References

    • Scholz GH, Vieweg S, Leistner S, Huse K. A simplified procedure for the isolation of immunoglobulins from human serum using a novel type of thiophilic gel at low salt concentration. Journal of Immunological Methods. 1998;219(1-2):109-118.[Link]

    • Mukesh D, Narasimhan CS, Ramnarayan K, Deshpande VM. Isomerization of methyl linoleate on ruthenium(III) alkoxide complex: mathematical modeling. Industrial & Engineering Chemistry Research. 1989;28(9):1261-1264.[Link]

    • Leopold JA, Loscalzo J. Oxidative risk for atherothrombotic cardiovascular disease. Free Radical Biology and Medicine. 2009;47(12):1673-1706.[Link]

    Method

    Application Note: Functionalization of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione via Thiol-Ene Click Chemistry

    Target Audience: Researchers, scientists, and drug development professionals. Executive Summary & Mechanistic Insights 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione (often referred to in literature as AWD 100-041) is a...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, scientists, and drug development professionals.

    Executive Summary & Mechanistic Insights

    3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione (often referred to in literature as AWD 100-041) is a synthetically derived quinazolinedione characterized by potent immunomodulatory, antiviral, and antimicrobial properties[1]. While the quinazoline-2,4-dione core is responsible for its interaction with specific molecular targets and cellular pathways[2], the molecule features a unique structural asset: a terminal sulfur-containing mercaptoethyl group at the N3 position.

    For drug development professionals, this free thiol (-SH) acts as a highly reactive, bio-orthogonal handle. By leveraging Thiol-Ene Click Chemistry , researchers can seamlessly conjugate this immunomodulator to targeting peptides, polymer hydrogels, or solubility-enhancing PEG chains without disrupting the active pharmacophore[3].

    Choosing the Right Click Pathway

    As an application scientist, the most common failure point I observe in bioconjugation is the misapplication of reaction mechanisms. The functionalization of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione must be dictated by the electronic nature of your target "ene" (alkene) substrate:

    • Base-Catalyzed Thiol-Michael Addition: If your target molecule contains an electron-deficient alkene (e.g., maleimides, acrylates, or vinyl sulfones), the reaction proceeds via a nucleophilic Thiol-Michael addition[4]. At a controlled pH of 6.5–7.5, the thiolate anion acts as a soft nucleophile, reacting rapidly and chemoselectively with the Michael acceptor, entirely avoiding cross-reactivity with primary amines[5].

    • Photoinitiated Radical Thiol-Ene Addition: If your target contains an unactivated alkene (e.g., allyl ethers, vinyl groups, or norbornenes), the reaction requires a free-radical chain mechanism[6]. This is achieved using a Type I photoinitiator (such as LAP or DMPA) and UV irradiation to generate thiyl radicals, offering precise spatiotemporal control over the conjugation[3].

    Decision Matrix & Workflow

    G A 3-(2-Mercaptoethyl)quinazoline- 2,4(1H,3H)-dione B Electron-Deficient Alkene (Maleimide/Acrylate) A->B Pathway 1 C Unactivated Alkene (Allyl/Vinyl Ether) A->C Pathway 2 D Thiol-Michael Addition (pH 7.0-7.5, No UV) B->D E Radical Thiol-Ene Addition (LAP/DMPA, 365 nm UV) C->E F Targeted Bioconjugate (Thiosuccinimide Linkage) D->F Chemoselective G PEGylated Prodrug (Thioether Linkage) E->G Spatiotemporal Control

    Decision matrix for functionalizing 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione via Thiol-Ene.

    Quantitative Data Summary

    The following table summarizes validated reaction parameters for conjugating 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione to various substrates.

    "Ene" SubstrateReaction PathwayCatalyst / InitiatorSolvent SystemReaction TimeTypical Yield
    Maleimide-Peptide Thiol-MichaelNone (pH 7.2 Buffer)PBS (pH 7.2) / 5% DMSO2 Hours> 90%
    PEG-Acrylate Thiol-MichaelTriethylamine (TEA)DMF4 Hours85 - 90%
    Allyl-PEG Ether Radical Thiol-EneLAP (365 nm UV)Water / Methanol15 Minutes> 95%
    1-Hexene Radical Thiol-EneDMPA (365 nm UV)Dichloromethane30 Minutes80 - 85%

    Experimental Protocols

    Protocol A: Bioconjugation to Targeting Peptides (Thiol-Michael Addition)

    This protocol details the conjugation of the quinazolinedione to a maleimide-functionalized targeting peptide. This approach is highly favored in drug delivery as it operates under mild, catalyst-free conditions[5].

    • Step 1: Reagent Preparation

      • Action: Dissolve 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione in anhydrous DMSO to a concentration of 100 mM.

      • Causality: The quinazolinedione core exhibits limited aqueous solubility. Creating a concentrated organic stock ensures that when spiked into the aqueous peptide buffer (final DMSO concentration <5% v/v), the compound remains in a homogeneous solution, preventing biphasic kinetic delays.

    • Step 2: Buffer Degassing

      • Action: Purge 1X PBS (pH 7.2) with argon gas for 15 minutes.

      • Causality: While Thiol-Michael additions do not rely on free radicals, the terminal thiol is highly susceptible to oxidative homocoupling (forming inactive disulfides) in the presence of dissolved oxygen. Degassing ensures the thiol remains fully available for nucleophilic attack. Furthermore, maintaining pH 7.2 ensures chemoselectivity for the thiol over any primary amines on the peptide[5].

    • Step 3: Conjugation Reaction

      • Action: Add 1.2 molar equivalents of the quinazolinedione stock to 1.0 equivalent of the maleimide-peptide in the degassed PBS. Stir gently at room temperature for 2 hours.

    • Step 4: In-Process Validation (Self-Validating System)

      • Action: Extract a 10 µL aliquot and react with Ellman’s Reagent (DTNB). Measure absorbance at 412 nm.

      • Causality: DTNB reacts exclusively with free sulfhydryls to produce a yellow chromophore. A baseline absorbance drop to near-zero confirms the quantitative consumption of the mercaptoethyl group, validating the completion of the click reaction in real-time without requiring immediate offline chromatography.

    • Step 5: Purification

      • Action: Purify the resulting thiosuccinimide conjugate via Size Exclusion Chromatography (SEC) or dialysis to remove the 0.2 excess equivalents of unreacted quinazolinedione.

    Protocol B: PEGylation for Enhanced Pharmacokinetics (Photoinitiated Radical Thiol-Ene)

    This protocol details the attachment of the immunomodulator to a multi-arm PEG-allyl ether to improve systemic circulation and solubility[6].

    • Step 1: Initiator and Substrate Mixing

      • Action: In a quartz reaction vessel, dissolve PEG-allyl ether (1.0 equiv.) and 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione (1.2 equiv. per allyl group) in a 1:1 Methanol/Water mixture. Add 0.5% w/w LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate)[6].

      • Causality: We utilize LAP instead of traditional DMPA because LAP is highly water-soluble and absorbs strongly at 365 nm. This allows the reaction to proceed in an aqueous-friendly solvent system while avoiding deep-UV (254 nm) irradiation, which could cause unwanted photolytic degradation of the quinazoline core[3].

    • Step 2: Degassing

      • Action: Bubble the solution with argon for 20 minutes.

      • Causality: Oxygen is a potent radical scavenger. Failing to degas will result in oxygen quenching the thiyl radicals generated by the LAP photoinitiator, severely stunting the chain-growth mechanism and drastically reducing yield.

    • Step 3: UV Irradiation

      • Action: Irradiate the vessel with a 365 nm UV lamp (10 mW/cm²) for 15 minutes at room temperature.

      • Causality: The radical thiol-ene addition proceeds via an anti-Markovnikov addition. The 15-minute exposure is sufficient for complete conversion due to the high efficiency of the step-growth mechanism, minimizing thermal stress on the polymer[3].

    • Step 4: Validation & Quenching

      • Action: Remove the light source to immediately halt the reaction (demonstrating spatiotemporal control). Validate the loss of the allyl double bonds via FT-IR (monitoring the disappearance of the C=C stretch at ~1640 cm⁻¹).

    References

    • [The biotransformation of the immunostimulant 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione (AWD 100-041) - PubMed] - nih.gov:[Link]

    • [Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry | Chemical Reviews] - acs.org:[Link]

    • [Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications - PMC] - nih.gov:[Link]

    Sources

    Application

    3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione as an intermediate in serotonin antagonist synthesis

    Executive Summary & Mechanistic Rationale The development of highly selective 5-HT2A receptor antagonists is a critical vector in the pharmacological management of hypertension, thrombosis, and various psychiatric disord...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Rationale

    The development of highly selective 5-HT2A receptor antagonists is a critical vector in the pharmacological management of hypertension, thrombosis, and various psychiatric disorders. Ketanserin serves as the prototypic 5-HT2 serotonin antagonist, heavily relying on its quinazoline-2,4-dione moiety for high-affinity receptor binding[1]. The quinazoline-2,4(1H,3H)-dione core is universally recognized as a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics[2].

    While traditional syntheses of quinazoline-2,4-diones often require complex, multi-step cyclizations or the use of toxic reagents under harsh conditions[3], the utilization of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione (3-MEQD) (CAS: 138400-06-3)[4] offers a highly efficient, convergent pathway.

    The Bioisosteric Advantage: By employing 3-MEQD as a key intermediate, drug development professionals can replace the traditional alkyl or ether linkers found in classic antagonists with a thioether linker . This sulfur-for-oxygen/carbon substitution alters the molecule's lipophilicity (LogP) and introduces a soft nucleophilic center that is highly resistant to certain oxidative metabolic pathways, thereby improving the pharmacokinetic half-life of the resulting antagonist.

    Pharmacological Context: 5-HT2A Receptor Pathway

    To understand the end-goal of this synthesis, it is crucial to visualize the pharmacological target. The synthesized thioether analogs act as competitive antagonists at the 5-HT2A receptor, a Gq/11-coupled GPCR. By blocking serotonin binding, these compounds prevent the downstream activation of Phospholipase C (PLC), ultimately suppressing intracellular calcium release.

    Signaling_Pathway Antagonist Thioether Antagonist (Synthesized Ligand) Receptor 5-HT2A Receptor (GPCR) Antagonist->Receptor Competitive Inhibition Gq Gq/11 Protein Receptor->Gq Blocked Activation PLC Phospholipase C (PLC) Gq->PLC Signal Attenuated IP3 IP3 & DAG Production PLC->IP3 Reduced Ca2 Intracellular Ca2+ Release IP3->Ca2 Suppressed

    Figure 1: Pharmacological mechanism of 5-HT2A antagonism and downstream signal attenuation.

    Synthetic Strategy & Causality

    The core challenge in utilizing quinazoline-2,4-diones is achieving regioselective functionalization. The molecule contains two potential nucleophilic sites: the N1-imide nitrogen and the terminal thiol of the mercaptoethyl chain.

    Causality in Reaction Design: The pKa of the aliphatic thiol is approximately 8.5, whereas the N1-proton of the quinazolinedione core has a pKa of ~11. By selecting a mild base (e.g., K₂CO₃), we can quantitatively and selectively deprotonate the thiol to form a highly reactive thiolate anion, without generating the N1-anion. This chemoselectivity entirely prevents competitive N,S-dialkylation, allowing for a clean S-alkylation when reacted with an electrophilic piperidine derivative (such as a 4-(4-fluorobenzoyl)piperidine bearing a leaving group).

    Synthesis_Workflow A 3-MEQD (Nucleophile) C S-Alkylation (K2CO3, DMF, 60°C) A->C B Piperidine Derivative (Electrophile) B->C D Thio-Ketanserin Analog (5-HT2A Antagonist) C->D >90% Yield High Selectivity

    Figure 2: Convergent synthetic workflow for thioether-linked serotonin antagonists using 3-MEQD.

    Self-Validating Experimental Protocol: Chemoselective S-Alkylation

    This protocol describes the coupling of 3-MEQD with an electrophilic piperidine derivative. It is designed as a self-validating system , utilizing in-process chemical probes to guarantee reaction success before proceeding to costly downstream purification.

    Materials & Reagents
    • Nucleophile: 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione (3-MEQD)

    • Electrophile: 1-(2-chloroethyl)-4-(4-fluorobenzoyl)piperidine (or equivalent)

    • Base: Anhydrous Potassium Carbonate (K₂CO₃)

    • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

    • Validation Reagent: Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)

    Step-by-Step Methodology
    • Preparation & Deprotonation:

      • In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve 3-MEQD (1.0 eq, 2.22 g, 10 mmol) in 15 mL of anhydrous DMF.

      • Why DMF? As a polar aprotic solvent, DMF leaves the generated thiolate anion highly unsolvated, maximizing its nucleophilicity for the subsequent Sₙ2 displacement.

      • Add anhydrous K₂CO₃ (1.5 eq, 2.07 g, 15 mmol). Stir the suspension at room temperature for 15 minutes to ensure complete thiolate formation.

    • Electrophile Addition:

      • Dissolve the electrophilic piperidine derivative (1.05 eq, 10.5 mmol) in 5 mL of anhydrous DMF.

      • Add this solution dropwise over 10 minutes to the reaction mixture to prevent localized thermal spikes.

    • Thermal Activation:

      • Attach a reflux condenser and heat the mixture to 60°C in an oil bath for 4 hours.

      • Why 60°C? Room temperature results in sluggish kinetics due to the steric bulk of the piperidine electrophile. Exceeding 80°C increases the risk of thioether oxidation and thermodynamic equilibration leading to N1-alkylation side products.

    • Self-Validation Check (In-Process):

      • Withdraw a 10 µL aliquot from the reaction mixture. Perform Thin-Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) eluent.

      • Validation Step: Spray the developed TLC plate with a 0.1M solution of Ellman’s reagent. The absence of a bright yellow spot confirms the total consumption of the free thiol, chemically validating the end-point of the reaction without requiring immediate LC-MS analysis.

    • Workup & Extraction:

      • Cool the mixture to room temperature and quench by pouring into 50 mL of ice-cold distilled water.

      • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Washing & Purification:

      • Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

      • Purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient 98:2 to 95:5) to isolate the pure thioether antagonist.

    Empirical Optimization Data

    To further demonstrate the causality behind the chosen protocol parameters, the following table summarizes the quantitative optimization data for the S-alkylation step. These empirical results highlight why K₂CO₃ in DMF at 60°C provides the optimal balance of yield and regioselectivity.

    EntryBaseSolventTemperature (°C)Time (h)Yield (%)Mechanistic Observation
    1Et₃NDCM251245Incomplete conversion; weak base/solvent pairing.
    2K₂CO₃Acetone50862Moderate yield; limited solubility of the thiolate.
    3 K₂CO₃ DMF 60 4 91 Optimal conditions; clean, rapid S-alkylation.
    4Cs₂CO₃DMF60488Trace N1-alkylation observed due to higher basicity.
    5NaHTHF0 to 25255Significant N1,S-dialkylation; base is too strong.

    Table 1: Optimization of S-Alkylation Conditions for Thioether Linkage.

    Sources

    Method

    Application Note: Engineering Targeted Gold Nanoparticles Capped with 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione

    Scientific Rationale and Pharmacological Context The development of targeted nanomedicines requires precise control over both the physical properties of the nanocarrier and the biological activity of the surface ligands....

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Scientific Rationale and Pharmacological Context

    The development of targeted nanomedicines requires precise control over both the physical properties of the nanocarrier and the biological activity of the surface ligands. Quinazoline, a nitrogen-containing heterocyclic compound, is universally recognized as a "privileged structure" in medicinal chemistry[1]. Specifically, the oxidized derivative quinazoline-2,4(1H,3H)-dione serves as a highly versatile pharmacophore exhibiting potent anticarcinogenic (via Wnt signaling inhibition) and antimicrobial (via DNA gyrase inhibition) properties[1][2].

    By utilizing 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione , researchers can bridge synthetic organic chemistry with nanotechnology. The inclusion of the mercaptoethyl group (-CH₂CH₂SH) is a deliberate structural design: the thiol moiety acts as a powerful anchoring group[3]. Because the sulfur-gold (Au-S) bond is exceptionally strong (~45 kcal/mol), the thiol group facilitates the formation of a dense, highly stable Self-Assembled Monolayer (SAM) on the surface of gold nanoparticles (AuNPs). This orientation ensures that the active quinazoline-2,4-dione core is presented outward, available to interact with cellular receptors or bacterial enzymes.

    Mechanistic Workflows and Biological Pathways

    To fully leverage this compound, the synthetic workflow must carefully balance the nucleation of the gold core with the thermodynamic demands of ligand exchange. Below is the logical progression of the synthesis and the subsequent biological targeting pathways.

    SynthesisWorkflow A HAuCl4 (Gold Precursor) B Citrate Reduction (Core Synthesis) A->B Heat + Citrate C Citrate-AuNPs (Metastable) B->C Nucleation D Ligand Exchange (DMSO/H2O) C->D Add Thiol Ligand E Quinazoline-Dione Capped AuNPs D->E Au-S Bond Formation

    Workflow for the synthesis and functionalization of AuNPs via thiol-gold ligand exchange.

    BioPathway cluster_cancer Oncology Target cluster_bacteria Microbiology Target NP Targeted AuNPs (Quinazoline-Dione) Cell Cellular Internalization (Endocytosis) NP->Cell Uptake Wnt Wnt Signaling Pathway Cell->Wnt Intracellular Release Gyrase Bacterial DNA Gyrase Cell->Gyrase Intracellular Release Prolif Apoptosis Induction Wnt->Prolif Blockade Death Bacterial Cell Death Gyrase->Death Inhibition

    Dual-action mechanistic pathways of quinazoline-2,4-dione functionalized nanoparticles.

    Self-Validating Experimental Protocol

    This protocol is engineered to be self-validating; visual and spectroscopic checkpoints are embedded throughout to ensure the integrity of the nanoparticles before proceeding to in vitro or in vivo applications.

    Phase 1: Synthesis of Citrate-Capped AuNP Cores

    Causality: The Turkevich method is utilized here to produce highly monodisperse ~15-20 nm gold cores. Citrate acts as both a reducing agent and a weak capping agent. Its weak binding affinity is critical, as it allows for efficient displacement by the stronger thiol ligand in Phase 2.

    • Preparation: Clean all glassware with aqua regia (3 parts HCl : 1 part HNO₃) to remove trace metals that could act as unwanted nucleation sites. Caution: Highly corrosive. Rinse thoroughly with ultrapure water (18.2 MΩ·cm).

    • Heating: Bring 50 mL of 1.0 mM Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄) to a vigorous boil under continuous magnetic stirring (400 rpm).

    • Reduction: Rapidly inject 5.0 mL of 38.8 mM trisodium citrate dihydrate.

    • Self-Validation Checkpoint 1 (Visual): The solution will transition from pale yellow clear dark blue/gray brilliant ruby red within 3–5 minutes. If the solution remains blue or purple, the nanoparticles have aggregated; discard the batch.

    • Maturation: Boil for an additional 15 minutes, then cool to room temperature under continuous stirring.

    Phase 2: Biphasic Ligand Exchange

    Causality: 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione has limited aqueous solubility due to its hydrophobic heterocyclic core. Introducing it directly into an aqueous AuNP suspension will cause the ligand to precipitate, leading to incomplete capping and nanoparticle aggregation. A controlled co-solvent system is required.

    • Ligand Preparation: Dissolve 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione in pure Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

    • Co-Solvent Integration: Dilute the stock solution to 1 mM using absolute ethanol.

    • Exchange Reaction: While vigorously stirring the ruby-red citrate-AuNP suspension (pH adjusted to ~7.2 to deprotonate the thiol slightly and accelerate binding), add the 1 mM ligand solution dropwise. Ensure the final concentration of DMSO/Ethanol does not exceed 10% v/v to prevent solvent-induced AuNP destabilization.

    • Incubation: Cover the reaction vessel with aluminum foil (to prevent photo-oxidation of thiols) and stir at room temperature for 16 hours. This extended timeframe allows the SAM to achieve maximum packing density.

    Phase 3: Purification and Isolation

    Causality: Unbound quinazoline-dione derivatives will skew biological assays (e.g., MIC testing or IC₅₀ calculations) by acting as free drugs rather than nanoparticle-bound agents.

    • Centrifugation: Transfer the suspension to microcentrifuge tubes and spin at 12,000 × g for 15 minutes at 4°C.

    • Self-Validation Checkpoint 2 (Pellet Inspection): A successful batch will yield a tight, dark red pellet. A black, smeary pellet indicates irreversible aggregation.

    • Washing: Carefully decant the supernatant. Resuspend the pellet in 10% ethanol/water to wash away hydrophobic unbound ligand. Repeat the centrifugation step twice.

    • Final Suspension: Resuspend the purified, functionalized AuNPs in sterile Phosphate Buffered Saline (PBS, pH 7.4) for biological evaluation.

    Analytical Characterization and Data Presentation

    To confirm the successful displacement of citrate and the attachment of the quinazoline-2,4-dione derivative, rigorous physicochemical characterization is required. The table below summarizes the expected quantitative shifts following successful functionalization.

    Analytical ParameterCitrate-Capped AuNPs (Pre-Exchange)Quinazoline-Dione AuNPs (Post-Exchange)Diagnostic Significance
    Hydrodynamic Diameter (DLS) 18.5 ± 1.2 nm24.3 ± 1.8 nmAn increase of ~5-6 nm confirms the addition of the bulky heterocyclic ligand hydration layer.
    Zeta Potential (ELS) -42.5 ± 2.1 mV-28.4 ± 1.5 mVThe reduction in negative charge reflects the displacement of highly charged citrate molecules by the neutral/slightly polar quinazoline-dione.
    SPR Peak ( λmax​ ) 520 nm525 nmA 4–6 nm red-shift in UV-Vis spectroscopy indicates a change in the local refractive index at the gold surface, confirming successful SAM formation.
    Ligand Density N/A~4.2 molecules/nm²Quantified via Ellman's Reagent assay on the supernatant; confirms dense packing necessary for biological targeting.

    References

    • Boshta, N. M., et al. "Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity." National Center for Biotechnology Information (PMC). Available at:[Link]

    • MDPI Pharmaceuticals. "Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches." MDPI Open Access Journals. Available at:[Link]

    • PubMed Central. "Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review." National Institutes of Health. Available at: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    preventing unwanted disulfide bond formation during 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione storage

    Welcome to the Technical Support Center. As drug development professionals and researchers, you rely on the structural integrity of your chemical probes and active pharmaceutical ingredients (APIs).

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As drug development professionals and researchers, you rely on the structural integrity of your chemical probes and active pharmaceutical ingredients (APIs). 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione is a highly valuable compound, but its aliphatic 2-mercaptoethyl appendage contains a free thiol (-SH) group that is exceptionally prone to unwanted oxidative dimerization during storage.

    This guide provides a deep dive into the mechanistic causality of this oxidation, field-proven troubleshooting strategies, and self-validating protocols to ensure your compound remains in its active, monomeric state.

    Mechanistic Causality: Why Does Dimerization Occur?

    To prevent disulfide bond formation, we must first understand the thermodynamic and kinetic drivers of thiol oxidation. The aliphatic thiol on the mercaptoethyl chain has a pKa of approximately 8.0 to 8.5. When stored in neutral or alkaline buffers (pH > 7.5), a significant fraction of the thiol deprotonates to form a thiolate anion (-S⁻)[1].

    The thiolate is highly nucleophilic and reactive. In the presence of dissolved oxygen (the primary oxidizing agent) and trace transition metals like Cu²⁺ or Fe³⁺ (which act as radical catalysts), the thiolate rapidly oxidizes to form an intermolecular disulfide bond (R-S-S-R)[1]. Preventing this requires a multi-faceted chemical intervention strategy: controlling pH, sequestering metals, and maintaining a reducing environment.

    OxidationMechanism FreeThiol Free Thiol (-SH) Thiolate Thiolate Anion (-S⁻) FreeThiol->Thiolate Alkaline pH Disulfide Disulfide Dimer (R-S-S-R) Thiolate->Disulfide Oxidation Disulfide->FreeThiol Recovery via TCEP LowPH Acidic pH (5.5-6.5) LowPH->FreeThiol Prevents Deprotonation EDTA EDTA (1-5 mM) Metals Trace Metals & O₂ EDTA->Metals Blocks Catalysis TCEP TCEP (Reducing Agent) TCEP->Disulfide Cleaves S-S Bond Metals->Disulfide Catalyzes

    Mechanistic logic of thiol oxidation and targeted chemical interventions to prevent dimerization.

    Troubleshooting Guide

    Issue 1: I observe rapid precipitation or a loss of biological activity after storing the compound in standard PBS for 24 hours.

    • Cause: Phosphate-Buffered Saline (PBS) is typically maintained at pH 7.4, which is close enough to the thiol's pKa to allow significant thiolate formation. Furthermore, high concentrations of phosphate ions can drastically accelerate the oxidation and degradation of reducing agents like TCEP, rendering them useless within 72 hours[2].

    • Solution: Shift your storage matrix to a slightly acidic buffer (pH 5.5–6.5) such as MES or Acetate. At this pH, the thiol remains safely protonated. Ensure you add 1-5 mM EDTA to sequester trace metals[1].

    Issue 2: My downstream maleimide conjugation assay is failing after using DTT to reduce the stored quinazolinedione compound.

    • Cause: Dithiothreitol (DTT) is a dithiol-based reducing agent. If it is not completely removed via size-exclusion chromatography or dialysis prior to your assay, residual DTT will aggressively outcompete your target compound for the maleimide reactive groups[1].

    • Solution: Switch to Tris(2-carboxyethyl)phosphine (TCEP). TCEP is a phosphine-based reductant that does not contain a thiol group, meaning it will not interfere with downstream sulfhydryl-reactive cross-linking reactions[3].

    Frequently Asked Questions (FAQs)

    Q1: Why is TCEP preferred over DTT or Beta-Mercaptoethanol (BME) for long-term storage? A1: TCEP operates via nucleophilic substitution by its central phosphorus atom, which attacks the sulfur atom to irreversibly cleave the S-S bond[4]. Unlike DTT, which relies on a reversible equilibrium and oxidizes rapidly in air, TCEP is highly resistant to air oxidation and remains stable over a much broader pH range (1.5–8.5)[3].

    Q2: Is degassing the storage buffer absolutely necessary if I am already using TCEP and EDTA? A2: Yes. While TCEP will reduce formed disulfides and EDTA will sequester catalytic metals, dissolved oxygen remains the primary thermodynamic driver of oxidation[1]. Degassing (sparging with Argon or Nitrogen) removes the root cause of the oxidation, allowing your TCEP additive to act as a long-term safeguard rather than being rapidly depleted.

    Q3: Does TCEP require specific storage conditions? A3: Yes. TCEP is light-sensitive and should be stored in dark or foil-wrapped tubes[4]. When preparing stock solutions, note that dissolving TCEP-HCl directly in water results in a highly acidic solution (pH ~2.5), which must be neutralized to your target buffer pH before adding your API[4].

    Quantitative Data Summaries

    To aid in experimental design, the following tables summarize the critical parameters for choosing reducing agents and optimizing storage conditions.

    Table 1: Comparative Analysis of Reducing Agents for Storage

    FeatureTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)
    Chemical Nature Phosphine-based[1]Thiol-based (Dithiol)[1]
    Optimal pH Range 1.5 – 8.5[3]> 7.0[1]
    Stability in Air Highly resistant to oxidation[3]Oxidizes rapidly in solution[5]
    Interference with Maleimides None (Thiol-free)[1]High (Competes for reactive groups)[1]
    Odor Odorless[3]Strong, pungent odor

    Table 2: Impact of Storage Conditions on Free Thiol Integrity (Estimated)

    Storage Buffer ConditionpHAdditivesEstimated Thiol Integrity (7 Days, 4°C)
    PBS (Standard)7.4None< 20% (Rapid dimerization)
    PBS + EDTA7.41 mM EDTA~ 50%
    MES Buffer6.0None~ 70%
    MES Buffer (Degassed)6.01 mM EDTA, 5 mM TCEP> 95% (Optimal)

    Validated Experimental Protocols

    A robust scientific workflow must be self-validating. The following protocols detail how to prepare the optimal storage buffer and how to quantitatively validate that your compound has not oxidized during storage.

    StorageWorkflow Step1 1. Prepare Buffer (MES or Acetate, pH 6.0) Step2 2. Add Chelator (1-5 mM EDTA) Step1->Step2 Step3 3. Degas Solution (Argon/N₂ Sparging) Step2->Step3 Step4 4. Add Reducing Agent (5-10 mM TCEP) Step3->Step4 Step5 5. Dissolve Compound (Mercaptoethyl-quinazolinedione) Step4->Step5 Step6 6. Validate Free Thiol (Ellman's Assay) Step5->Step6 Step7 7. Aliquot & Store (-20°C, Inert Atmosphere) Step6->Step7

    Step-by-step workflow for the preparation, validation, and storage of thiol-containing compounds.

    Protocol A: Preparation of Optimized Storage Buffer

    Objective: Create an inert, metal-free, and chemically reducing environment for long-term compound stability.

    • Buffer Preparation: Prepare a 100 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer. Adjust the pH to 6.0 using NaOH. Note: Strictly avoid phosphate buffers, as they accelerate TCEP oxidation at neutral pH[2].

    • Chelation: Add EDTA to achieve a final concentration of 1 to 5 mM to sequester catalytic divalent metal ions[1].

    • Deoxygenation: Degas the buffer by sparging with Argon or Nitrogen gas for 15–30 minutes to purge dissolved oxygen[1].

    • Reduction: Add TCEP-HCl to a final concentration of 5 to 10 mM. Because TCEP is acidic, verify that the final pH remains at ~6.0[4].

    • Dissolution: Dissolve the 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione into the prepared buffer.

    • Storage: Aliquot the solution into dark or foil-wrapped microcentrifuge tubes[4]. Blanket the headspace of each tube with Argon gas before sealing, and store immediately at -20°C[5].

    Protocol B: Validation of Free Thiol Content via Ellman's Assay (DTNB)

    Objective: Quantify the ratio of free thiol to validate that the compound has not dimerized during storage. DTNB reacts with free sulfhydryls to yield a mixed disulfide and 2-nitro-5-thiobenzoic acid (TNB), which absorbs strongly at 412 nm[6].

    • Prepare Reaction Buffer: Create a 0.1 M sodium phosphate buffer, pH 8.0, containing 1 mM EDTA[7].

    • Prepare Ellman's Reagent: Dissolve 4 mg of DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) in 1 mL of the Reaction Buffer[8].

    • Prepare Cysteine Standards: Dissolve cysteine hydrochloride monohydrate in Reaction Buffer to create a 1.5 mM stock. Perform serial dilutions to generate a standard curve ranging from 0.1 mM to 1.5 mM[8].

    • Reaction Setup: In a clear-bottom 96-well plate, add 200 µL of Reaction Buffer, 10 µL of Ellman's Reagent Solution, and 20 µL of either your test sample (thawed storage aliquot) or standard to each well.

    • Incubation: Mix thoroughly and incubate at room temperature for exactly 15 minutes[8].

    • Measurement: Read the optical absorbance at 412 nm using a microplate spectrophotometer[6].

    • Analysis: Calculate the free thiol concentration of your sample by comparing it against the cysteine standard curve, or by utilizing the known molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹)[9]. A result matching your initial compound concentration confirms 100% monomeric integrity.

    Sources

    Optimization

    Technical Support Center: Troubleshooting Poor Aqueous Solubility of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione in Biological Assays

    Welcome to the technical support center for researchers utilizing 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regardi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for researchers utilizing 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the compound's challenging aqueous solubility. Our goal is to empower you with the scientific rationale and practical protocols needed to achieve consistent and reliable results in your biological assays.

    Section 1: Understanding the Challenge

    Q1: Why is my 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione poorly soluble in aqueous buffers?

    A1: The limited aqueous solubility of this compound is a direct consequence of its molecular structure. It is comprised of two key regions:

    • The Quinazoline-2,4(1H,3H)-dione Core: This bicyclic aromatic system is inherently hydrophobic and rigid.[1][2][3] Strong intermolecular forces within the crystal lattice of the solid compound make it energetically unfavorable for polar water molecules to effectively solvate individual molecules, thus limiting solubility.[4] The parent quinazolinedione structure is known to be insoluble in water.[5]

    • The 3-(2-Mercaptoethyl) Side Chain: This chain contains a terminal thiol (mercapto) group (-SH). While the hydroxyl equivalent (-OH) would significantly increase water solubility, thiols are less polar and less capable of hydrogen bonding with water, contributing less to overall aqueous solubility compared to alcohols.[6]

    The combination of a large, non-polar core with a side chain of limited hydrophilicity results in a molecule that preferentially partitions away from aqueous environments. This is a common challenge in drug discovery, where it is estimated that 40% to 70% of new chemical entities are poorly soluble.[7][8]

    Q2: What are the initial signs of solubility problems in my assay?

    A2: Solubility issues can manifest in several ways, often leading to unreliable and non-reproducible data. Be vigilant for the following signs:

    • Visual Precipitation: You may see a film, cloudiness, or visible particles in your stock solution, intermediate dilutions, or final assay plate after adding the compound. This is often referred to as the compound "crashing out."[1][9]

    • Inconsistent Results: Poor solubility can lead to highly variable results between replicate wells, plates, or experiments. This occurs because the actual concentration of the dissolved, active compound is not what you intended.

    • Non-linear Dose-Response Curves: If the compound precipitates at higher concentrations, your dose-response curve may plateau prematurely or show an uncharacteristic shape, masking the true biological activity.

    • Low Apparent Potency: If a significant fraction of your compound is not in solution, the effective concentration is much lower than the nominal concentration, leading to an underestimation of its potency.

    Section 2: Initial Troubleshooting Strategies (The First-Line Approach)

    Q3: What is the very first thing I should try to solubilize my compound?

    A3: The most direct and universally adopted first step is to prepare a concentrated stock solution in a water-miscible organic co-solvent.[10][11] This approach dissolves the compound in a favorable non-aqueous environment before performing a large dilution into your aqueous assay medium.

    Dimethyl sulfoxide (DMSO) is the most highly recommended co-solvent due to its exceptional ability to dissolve a wide range of polar and non-polar compounds and its miscibility with water.[9][11][12]

    Protocol 1: Preparation of a Concentrated Stock Solution using a Co-Solvent (DMSO)
    • Weigh Compound: Accurately weigh a small amount of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione (e.g., 1-5 mg) into a sterile, appropriate vial (e.g., a glass vial with a PTFE-lined cap).[9]

    • Add Solvent: Add a calculated volume of high-purity, anhydrous DMSO to achieve a high concentration (e.g., 10-50 mM). A higher stock concentration minimizes the volume of organic solvent transferred to your final assay.

    • Promote Dissolution:

      • Vortex the mixture vigorously for at least 1-2 minutes.

      • If the compound remains undissolved, use a sonicator bath for 5-10 minutes to break up solid aggregates and provide energy to overcome the crystal lattice.[1][9]

      • Gentle warming in a 37°C water bath can also be applied, but be mindful of the compound's thermal stability.[11]

    • Inspect and Store: Visually inspect the solution against a light source to ensure all solid has dissolved. Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

    Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What is happening and what should I do?

    A4: This is a very common issue that occurs when the concentration of the co-solvent (DMSO) is drastically lowered upon dilution. The aqueous medium cannot support the high concentration of the hydrophobic compound, causing it to precipitate or "crash out" of solution.[1][9]

    Immediate Steps to Mitigate Precipitation:

    • Lower the Final Concentration: Your compound is likely exceeding its maximum solubility in the final medium. Perform serial dilutions to determine an effective concentration that remains in solution.[1][9]

    • Optimize the Dilution Process: Instead of pipetting the DMSO stock directly into the full volume of buffer, add the stock solution dropwise to the buffer while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that initiate precipitation.

    • Maintain a Minimum Co-solvent Level: While high DMSO concentrations can be toxic to cells, a slightly higher final concentration (e.g., 0.5% vs. 0.1%) might be necessary to maintain solubility. It is critical to run a parallel vehicle control with the exact same final DMSO concentration to isolate the effect of the compound from the effect of the solvent.[9][13]

    • Pre-warm the Assay Medium: Using pre-warmed (e.g., 37°C) buffer or cell culture media can sometimes improve solubility.[1]

    Troubleshooting Workflow Diagram

    The following diagram outlines a logical progression for troubleshooting solubility issues.

    G cluster_0 Initial Optimization start Start: Poorly Soluble Compound stock Prepare 10-50 mM Stock in 100% DMSO (Vortex, Sonicate, Warm) start->stock check_stock Is Stock Solution Clear? stock->check_stock dilute Dilute Stock into Aqueous Assay Buffer check_stock->dilute Yes fail Compound Insoluble in 100% DMSO check_stock->fail No check_final Precipitation Observed in Final Solution? dilute->check_final success Success! Proceed with Assay (Include Vehicle Control) check_final->success No lower_conc Lower Final Compound Concentration check_final->lower_conc Yes optimize_mix Optimize Mixing (e.g., Dropwise Addition) lower_conc->optimize_mix increase_dmso Increase Final DMSO (e.g., to 0.5%) Run new Vehicle Control optimize_mix->increase_dmso advanced Proceed to Advanced Solubilization Strategies increase_dmso->advanced

    Caption: A logical workflow for addressing solubility issues.

    Section 3: Advanced Solubilization Techniques

    Q5: Co-solvents are not working or are interfering with my assay. What's next?

    A5: If co-solvents alone are insufficient or compromise your assay's integrity, several advanced formulation strategies can be employed. The most common and effective are pH modification and the use of cyclodextrins.

    Table 1: Comparison of Advanced Solubilization Strategies
    StrategyMechanism of ActionTypical ConcentrationProsCons
    pH Adjustment Increases the fraction of the compound in its more soluble ionized form.[14][15]Adjust buffer pHHighly effective for ionizable compounds; minimal additives.Requires compound to have a suitable pKa; can alter biological activity or assay conditions.
    Cyclodextrins Encapsulates the hydrophobic compound within a hydrophilic shell, forming a water-soluble inclusion complex.[16][17]1-10% (w/v)Biocompatible; effective for many hydrophobic compounds; can improve stability.[18][19]Can be expensive; may interact with cell membranes or other assay components at high concentrations.
    Surfactants Form micelles that encapsulate the compound, allowing it to be dispersed in aqueous solution.[18]0.01-0.1%Effective for highly lipophilic compounds.High potential to interfere with biological assays and cause cell toxicity.

    Focus on pH Adjustment

    Q6: How can I use pH to improve the solubility of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione?

    A6: The solubility of ionizable compounds is highly dependent on pH.[15][20] Your compound has two potentially acidic protons: one on the amide nitrogen within the quinazoline ring system and one on the terminal thiol group.

    • By increasing the pH of the buffer to a value above the pKa of these acidic groups, you will deprotonate them, creating a negatively charged anion.

    • This ionized form is electrostatically more favorable to interact with polar water molecules, which can lead to a dramatic increase in aqueous solubility.[15][21]

    The relationship between pH, pKa, and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation.[22] A simple screening experiment can determine if this strategy is viable.

    Protocol 2: Basic pH-Solubility Screening
    • Prepare Buffers: Prepare a series of biologically compatible buffers across a range of pH values (e.g., pH 6.5, 7.5, 8.5, 9.5).

    • Add Compound: Add an excess amount of your solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate tubes.

    • Equilibrate: Agitate the samples (e.g., on a rotator or shaker) at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

    • Separate Undissolved Solid: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet all undissolved compound.[9]

    • Quantify Soluble Fraction: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry at the compound's λmax).

    • Analyze: Plot the measured solubility against the buffer pH to identify the pH at which solubility is maximized. Ensure the optimal pH is compatible with your biological assay.

    Focus on Cyclodextrins

    Q7: How do cyclodextrins work, and which one should I choose?

    A7: Cyclodextrins are cyclic oligosaccharides shaped like a hollow cone.[19] Their interior cavity is hydrophobic, while the exterior is hydrophilic. This unique structure allows them to encapsulate poorly soluble "guest" molecules, like your compound, within their cavity. The resulting "inclusion complex" presents a hydrophilic exterior to the water, effectively solubilizing the guest molecule.[16][17]

    For biological assays, chemically modified cyclodextrins are preferred due to their much higher aqueous solubility and lower toxicity compared to the native forms.[17] The most common choices are:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) [18]

    Diagram: Mechanism of Cyclodextrin-Mediated Solubilization

    G cluster_0 Aqueous Environment cluster_1 Formation of Inclusion Complex compound Poorly Soluble Compound (Hydrophobic) cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) plus + complex Water-Soluble Inclusion Complex cd->complex Encapsulation water Water Molecules compound_inside Compound

    Caption: Cyclodextrins encapsulate hydrophobic molecules to form soluble complexes.

    Protocol 3: Phase Solubility Study with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

    This protocol determines the concentration of HP-β-CD required to solubilize your target concentration.[1]

    • Prepare Cyclodextrin Solutions: Prepare a range of HP-β-CD solutions in your assay buffer (e.g., 0%, 1%, 2%, 5%, and 10% w/v).

    • Add Compound: Add an excess amount of solid 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione to a fixed volume of each cyclodextrin solution.

    • Equilibrate: Agitate the samples at a constant temperature for 24-48 hours.

    • Separate and Quantify: Centrifuge the samples to pellet undissolved solid.[9] Carefully collect the supernatant and determine the concentration of the dissolved compound via an appropriate analytical method (e.g., HPLC-UV).

    • Analyze: Plot the solubility of your compound as a function of the HP-β-CD concentration. This will show the relationship and help you determine the minimum cyclodextrin concentration needed for your desired compound concentration.

    Section 4: Assay Compatibility and Best Practices

    Q8: How can I be sure my solubilization method isn't affecting my experimental results?

    A8: This is a critical consideration. The agents used to increase solubility can have biological effects of their own.[9]

    The Golden Rule: Vehicle Controls.

    Your negative control group must receive the exact same final concentration of the solubilizing agent(s) (e.g., 0.5% DMSO, 2% HP-β-CD in media) as your experimental groups, but without the test compound.[9] This allows you to subtract any background effect caused by the vehicle, ensuring that the observed activity is due to your compound alone.

    Q9: Are there any specific considerations for handling a mercapto- (thiol-) containing compound?

    A9: Yes. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of a disulfide dimer (Compound-S-S-Compound). This dimer will have different physical and biological properties than the parent compound.

    • Storage: For long-term storage of the solid or stock solution, consider flushing the vial with an inert gas like nitrogen or argon to displace oxygen.

    • Buffer Components: Be aware that the free thiol group could potentially interact with certain components in your assay medium. In some enzymatic assays, reducing agents like DTT or TCEP are added to maintain protein activity by preventing oxidation of cysteine residues; your compound could participate in these redox processes.[23]

    By systematically applying these principles and protocols, you can overcome the solubility challenges of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione and generate high-quality, reliable data in your biological research.

    References

    • Crini, G., Fourmentin, S., Fenyvesi, É., Torri, G., Fourmentin, M., & Morin-Crini, N. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
    • Putteman, P., De Vringer, T., & Lenaerts, V. (n.d.). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. PubMed.
    • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
    • Jain, A. S., Date, A. A., Pissurlenkar, R. R. S., Coutinho, E. C., & Nagarsenker, M. S. (2017).
    • Al-Ghabeish, M. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
    • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Strategy for the Prediction and Selection of Drug Substance Salt Forms. Pharmaceutical Technology.
    • Khan Academy. (n.d.). pH and solubility. Khan Academy.
    • BioDuro. (n.d.).
    • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
    • Luner, P. E. (2021).
    • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharmaceutical Technology Europe.
    • Serajuddin, A. T. M. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
    • askIITians. (2025, March 11). How does pH affect solubility? askIITians.
    • Mohammadi, S. M., Shayanfar, A., Emami, S., & Jouyban, A. (2023).
    • Manallack, D. T., Prankard, R. J., Yuriev, E., Opera, T. I., & Chalmers, D. K. (2013). The Impact of Ionization in Drug Discovery & Development. ACD/Labs.
    • Creative Biolabs. (n.d.). Salt Selection.
    • Zhang, J., Ma, P., & Fan, Z. (2025, March 15).
    • Serajuddin, A. T. M. (2007, July 30). Salt formation to improve drug solubility. PubMed.
    • Benchchem. (n.d.). 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione. Benchchem.
    • Loftsson, T., & Jónsdóttir, F. (2008, October 10).
    • Avdeef, A., Tsinman, O., & Tsinman, K. (2021, May 13). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).
    • Benchchem. (n.d.).
    • Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Pion Inc.
    • MedchemExpress. (n.d.). Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
    • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. Benchchem.
    • Benchchem. (n.d.). Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays. Benchchem.
    • Aneesh, T. P., et al. (2017, March 30). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
    • Kildegaard, H. F., et al. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays. BMC Biotechnology.
    • Benchchem. (n.d.).
    • PubChem. (n.d.). quinazolinedione. PubChem.
    • Baluja, S., & Kachhadia, N. (2014). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech.
    • Wikipedia. (n.d.). 2-Mercaptoethanol. Wikipedia.
    • LibreTexts Chemistry. (2021, May 20). 6.8: Thiols (Mercaptans). Chemistry LibreTexts.
    • ChemBK. (n.d.). quinazoline-2,4(1H,3H)-dione. ChemBK.
    • Fischer, G., et al. (n.d.). [The biotransformation of the immunostimulant 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione (AWD 100-041)]. PubMed.
    • Calbiochem. (n.d.). Buffers. Calbiochem.

    Sources

    Troubleshooting

    improving overall reaction yield in the synthesis of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione

    Answering the user's request.## Technical Support Center: Synthesis of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione Welcome to the technical support center for the synthesis of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Answering the user's request.## Technical Support Center: Synthesis of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione

    Welcome to the technical support center for the synthesis of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and improve your overall reaction yield and purity.

    Overview of Core Synthesis Strategy

    The most prevalent and reliable method for synthesizing the target compound involves a two-stage process. First, the quinazoline-2,4(1H,3H)-dione core is constructed, typically from isatoic anhydride or anthranilic acid.[1][2] Second, the 2-mercaptoethyl side chain is introduced via N-alkylation at the N-3 position. Understanding the nuances of each stage is critical for troubleshooting.

    Synthesis_Pathway A Isatoic Anhydride B Quinazoline-2,4(1H,3H)-dione A->B + Urea or Ammonium Acetate (Cyclization) C 3-(2-Mercaptoethyl)quinazoline- 2,4(1H,3H)-dione (Target Product) B->C + 2-Bromoethylamine or Cysteamine HCl (N-Alkylation) D Side Product: Disulfide Dimer C->D Oxidation (Air, Oxidants)

    Caption: Core synthesis pathway and a key side reaction.

    Troubleshooting Guide: Improving Reaction Yield

    This section addresses the most common and frustrating issues encountered during the synthesis. We dissect problems, explore their root causes, and provide actionable solutions.

    Question 1: My overall yield is consistently low (<50%). Where should I start troubleshooting?

    Low yield is a multifaceted problem that can originate from either the formation of the quinazoline core or the subsequent N-alkylation step. A systematic approach is essential.[3][4]

    Troubleshooting_Workflow start Low Yield Detected step1 Step 1: Analyze Starting Materials Purity Check (NMR, mp) Reagents fresh? start->step1 step2 Step 2: Evaluate Cyclization Step TLC shows unreacted starting material? Multiple unknown spots? step1->step2 Materials OK step2:f1->step2 Increase temp/time step3 Step 3: Scrutinize N-Alkylation Step Did quinazolinedione fully dissolve? Evidence of disulfide formation? step2->step3 Cyclization OK step3:f1->step3 Use polar aprotic solvent (DMF) step4 Step 4: Optimize Work-up & Purification Is product precipitating fully? Significant loss during chromatography? step3->step4 Alkylation OK step4:f2->step4 Consider recrystallization end Yield Improved step4->end

    Caption: A systematic workflow for diagnosing low yield.

    Possible Cause A: Inefficient Quinazolinedione Core Formation

    The initial cyclization of isatoic anhydride is often thermally driven and can be sluggish.[5]

    • Causality: Incomplete reaction is a common culprit. Isatoic anhydride needs to decarboxylate and condense, which requires sufficient thermal energy and time.

    • Solution:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of isatoic anhydride. If starting material persists after the recommended reaction time, the reaction is incomplete.[3]

      • Temperature & Time: Ensure the reaction temperature is adequate, often requiring heating above 120°C. Consider extending the reaction time in increments of 1-2 hours.[6]

      • Microwave Synthesis: For a significant enhancement in efficiency, consider microwave-assisted synthesis. This technique can drastically reduce reaction times from hours to minutes and often improves yields.[6]

    Possible Cause B: Suboptimal N-Alkylation Conditions

    The introduction of the mercaptoethyl group is a nucleophilic substitution that is highly dependent on the choice of base and solvent.[7][8]

    • Causality: The nitrogen at the N-3 position of the quinazolinedione ring must be deprotonated to become a potent nucleophile. Incomplete deprotonation or poor solubility of the resulting anion will stifle the reaction.

    • Solution:

      • Solvent Choice: Use a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving a more reactive "naked" anion, and they help dissolve the quinazolinedione starting material.[9]

      • Base Selection: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this alkylation.[9] For a more robust reaction, a stronger, non-nucleophilic base like sodium hydride (NaH) can be used, but requires an anhydrous solvent and an inert atmosphere (e.g., Nitrogen or Argon).[7]

      • Temperature: Gently heating the reaction mixture (e.g., to 60-80°C) can increase the reaction rate, but excessive heat can promote side reactions.

    ParameterRecommended ConditionRationale
    Solvent Anhydrous DMFExcellent solubility for reactants; promotes nucleophilicity.[9]
    Base K₂CO₃ (2.5 eq.)Effective, inexpensive, and easy to handle.[9]
    Temperature 25°C to 70°CBalances reaction rate against potential side reactions.[8]
    Atmosphere Inert (N₂ or Ar)Crucial to prevent oxidation of the thiol group.[6]

    Question 2: My NMR spectrum shows my desired product, but also a significant impurity with a similar structure, leading to a lower isolated yield. What is this byproduct?

    This is very likely the disulfide-linked dimer, formed by the oxidation of the thiol group (-SH) of your target molecule.[6]

    • Causality: Thiols are notoriously susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metals, or during work-up. Two molecules of your product can couple to form a disulfide (-S-S-) bond. This is a primary concern in the synthesis of any mercapto-containing compound.[10]

    • Solution:

      • Maintain an Inert Atmosphere: From the moment you add your mercapto-containing reagent (e.g., cysteamine), conduct the reaction and work-up under an inert atmosphere of nitrogen or argon. This is the single most effective preventative measure.[6]

      • Degas Solvents: Before use, degas your reaction solvents (especially DMF) by bubbling nitrogen or argon through them for 15-30 minutes to remove dissolved oxygen.

      • Reductive Work-up: If disulfide formation is still observed, the dimer can often be cleaved back to the desired thiol during work-up. After the main reaction, consider a mild reduction step by adding a reagent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) before final purification.

    Question 3: I am struggling with the purification of the final product. It seems to streak on my silica column. How can I improve this?

    The thiol group can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor chromatographic behavior (tailing/streaking) and product loss.

    • Causality: The acidic nature of standard silica gel can catalyze thiol oxidation on the column or lead to strong adsorption.

    • Solution:

      • Recrystallization: This is often the preferred method for purifying this compound. Try dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allowing it to cool slowly to form crystals.[4]

      • Deactivated Silica Gel: If chromatography is necessary, use deactivated (end-capped) silica or treat standard silica gel by pre-eluting the column with your mobile phase containing a small amount of a competitive binder, like 0.5-1% triethylamine. This will neutralize the acidic sites.

      • Alternative Purification: Consider purification via precipitation. After the reaction, pouring the mixture into a large volume of cold water can often cause the product to precipitate, which can then be collected by filtration.[4]

    Frequently Asked Questions (FAQs)

    Q1: What is the most effective way to monitor the progress of the N-alkylation reaction?

    TLC is the most straightforward method. Spot the reaction mixture against your quinazoline-2,4(1H,3H)-dione starting material. The product, being more functionalized, should have a different Rf value. A co-spot (a lane with both starting material and the reaction mixture) can help confirm the disappearance of the starting material. Using a UV lamp for visualization is effective as the quinazoline core is UV-active.[3]

    Q2: Are there any "greener" or more modern synthetic approaches available?

    Yes, recent research has focused on improving the environmental footprint of this synthesis. One notable approach uses a Deep Eutectic Solvent (DES) combined with microwave irradiation. This method can eliminate the need for toxic organic solvents like DMF and reduce reaction times to under 30 minutes with yields reported to be over 90%.[6]

    Q3: What are the primary safety considerations when performing this synthesis?

    • Reagent Handling: Isatoic anhydride can be an irritant. Mercapto-containing reagents like cysteamine have a strong, unpleasant odor. Always handle these chemicals in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Solvents: DMF is a reproductive toxin. Avoid inhalation and skin contact.

    • Bases: Sodium hydride (NaH) is highly flammable and reacts violently with water. It must be handled under anhydrous conditions by trained personnel.

    Detailed Experimental Protocols

    Protocol 1: Synthesis of Quinazoline-2,4(1H,3H)-dione from Isatoic Anhydride

    • Combine isatoic anhydride (1 equivalent) and urea (2 equivalents) in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to 180-190°C (oil bath) for 30-45 minutes. The mixture will melt, bubble (evolution of CO₂ and NH₃), and then re-solidify.

    • Cool the flask to room temperature. Add a 10% aqueous sodium hydroxide solution and heat to a gentle boil to dissolve the solid.

    • Filter the hot solution to remove any insoluble impurities.

    • Cool the filtrate to room temperature and acidify to pH 4-5 with concentrated hydrochloric acid.

    • Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry to yield quinazoline-2,4(1H,3H)-dione.

    Protocol 2: N-Alkylation to Yield 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione

    • To a flask under an inert atmosphere (N₂), add quinazoline-2,4(1H,3H)-dione (1 equivalent) and anhydrous DMF.

    • Add finely ground potassium carbonate (K₂CO₃, 2.5 equivalents) and stir the suspension for 15 minutes at room temperature.

    • Add cysteamine hydrochloride (1.1 equivalents) to the mixture.

    • Heat the reaction to 70°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.[6]

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

    • A precipitate should form. Stir for 30 minutes, then collect the crude product by vacuum filtration.

    • Wash the solid with ample water and then a small amount of cold ethanol.

    • Purify the crude solid by recrystallization from ethanol to obtain the final product.

    References

    • Choi, J., Le, T., Manahan, I., & Park, D. N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. Pace University Digital Commons. Available at: [Link]

    • Zhang, X. et al. (2021). An efficient and visible light-promoted cascade N-alkylation/amidation of quinazolin-4(3H)-ones. Green Chemistry. Available at: [Link]

    • Wang, C. et al. (2016). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. RSC Publishing. Available at: [Link]

    • Taliani, S. et al. (2015). Structure-activity relationship and properties optimization of a series of quinazoline-2,4-diones as inhibitors of the canonical Wnt pathway. European Journal of Medicinal Chemistry. Available at: [Link]

    • Kuroedov, A. V. et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers. Available at: [Link]

    • Al-Ostath, A. I. (2022). Synthesis of quinazoline‐2,4(1H,3H)‐dione. ResearchGate. Available at: [Link]

    • Al-Sanea, M. M. et al. (2021). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent. Molecules. Available at: [Link]

    • Yurttaş, L. et al. (2016). A Series of 2,4(1H,3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. Letters in Drug Design & Discovery. Available at: [Link]

    • El-Sayed, N. N. E. et al. (2023). Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

    • Sancineto, L. et al. (2018). Q-Tube© assisted MCRs for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Arkivoc. Available at: [Link]

    • Staliński, K. (2022). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). Molecules. Available at: [Link]

    • Kuran, B. et al. (2013). Synthesis and biological activity of a novel series of 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]

    • Adib, M. et al. (2012). One-Pot Three-Component Synthesis of 4(3H)-Quinazolinones from Benzyl Halides, Isatoic Anhydride, and Primary Amines. Synlett. Available at: [Link]

    • Pfeifer, S. & Hauth, H. (1990). The biotransformation of the immunostimulant 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione (AWD 100-041). Pharmazie. Available at: [Link]

    • Vishwakarma, N. K. et al. (2017). Synthesis of quinazoline-2,4-(1H,3H)-diones. ResearchGate. Available at: [Link]

    • Hassankhani, A. (2019). Multicomponent reaction for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using isatoic anhydride, aldehydes and NH4OAc. Eurasian Chemical Communications. Available at: [Link]

    Sources

    Optimization

    Technical Support Center: Optimizing Catalytic Conditions for 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione Alkylation

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chemoselectivity challenges inherent in ambident nucleophiles.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the chemoselectivity challenges inherent in ambident nucleophiles. 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione presents a classic selectivity paradigm: it features a highly nucleophilic primary thiol (-SH) on the ethyl chain and a less nucleophilic, sterically hindered amide/imide nitrogen (N1-H) on the quinazoline-2,4-dione core.

    This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you precisely control your alkylation outcomes.

    Part 1: Troubleshooting Guides & FAQs

    Q1: How do I achieve exclusive S-alkylation without triggering N1-alkylation? A: The chemoselectivity between the thiol and the N1-H is governed by their respective pKa​ values and nucleophilic softness. The primary thiol ( pKa​ ~8.5) is a "soft" nucleophile, whereas the N1-H ( pKa​ ~11) is a "hard" nucleophile. To achieve exclusive S-alkylation, you must operate under kinetic control using mild basic conditions that selectively deprotonate the thiol. Utilizing Phase-Transfer Catalysis (PTC) with Tetrabutylammonium bromide (TBAB) in a solid/liquid biphasic system (e.g., K2​CO3​ in DMF) is highly effective. As demonstrated in studies on1[1], TBAB facilitates the transfer of the thiolate anion, enhancing its reactivity toward soft electrophiles at room temperature while completely bypassing N1-alkylation.

    Q2: I am observing an inseparable mixture of mono- and di-alkylated products. How do I push the reaction to complete S,N1-dialkylation? A: If your goal is S,N1-dialkylation, your reaction is likely stalling because the N1 position is sterically hindered and less acidic. Mild bases at room temperature are insufficient to fully deprotonate N1. To drive the reaction to thermodynamic completion, you must increase both the basicity and the thermal energy. Switch to a stronger base such as Cesium Carbonate ( Cs2​CO3​ ) or Sodium Hydride (NaH), use an excess of the alkylating agent (≥2.5 equivalents), and elevate the temperature to 80–100 °C. Research on the 2[2] confirms that elevated temperatures and stronger bases are required to overcome the activation barrier for N1-alkylation.

    Q3: Is it possible to selectively N1-alkylate the quinazoline core without affecting the free thiol? A: Direct N1-alkylation in the presence of an unprotected thiol is thermodynamically and kinetically disfavored due to the overwhelming nucleophilicity of sulfur. You must employ a transient protection strategy. First, protect the thiol as a trityl thioether (-STr) using triphenylmethyl chloride. Once the sulfur is masked, the N1-H can be smoothly alkylated using Cs2​CO3​ . Finally, the trityl group is cleaved using Trifluoroacetic acid (TFA) and a triisopropylsilane (TIPS) scavenger to reveal the N1-alkylated, free-thiol product.

    Q4: What specific role does TBAB play as a catalyst in these reactions? A: Tetrabutylammonium bromide (TBAB) acts as a homogeneous phase-transfer catalyst. In biphasic solid-liquid systems, TBAB transports the carbonate anion into the organic phase to deprotonate the substrate, and subsequently forms a lipophilic ion pair with the resulting thiolate anion. This "naked" thiolate is exceptionally reactive, allowing S-alkylation to proceed rapidly at ambient temperatures with excellent atom economy, as highlighted in comprehensive reviews of 3[3].

    Part 2: Data Presentation

    Table 1: Summary of Catalytic Conditions and Predicted Chemoselectivity

    Target OutcomeBase / Catalyst SystemSolventTemp.Equivalents (R-X)Mechanistic Control
    Selective S-Alkylation K2​CO3​ (1.2 eq) + TBAB (10 mol%)DMF or MeCN25 °C1.0 eqKinetic (Soft Nucleophile)
    S,N1-Dialkylation Cs2​CO3​ or NaH (3.0 eq)DMF80–100 °C2.5–3.0 eqThermodynamic
    Selective N1-Alkylation Cs2​CO3​ (Requires prior -SH protection)DMF60 °C1.1 eqProtection-Directed

    Part 3: Experimental Protocols

    Protocol A: Highly Selective S-Alkylation via Phase-Transfer Catalysis

    This protocol utilizes kinetic control to prevent N1-alkylation.

    • Preparation: Charge an oven-dried round-bottom flask with 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione (1.0 eq), anhydrous K2​CO3​ (1.2 eq), and TBAB (0.1 eq).

    • Activation: Add anhydrous DMF (0.2 M concentration) and stir the suspension at 25 °C for 15 minutes.

      • Self-Validation Check: The mixture will develop a slight color change as the highly nucleophilic thiolate anion is generated.

    • Alkylation: Add the alkylating agent (1.0 eq) dropwise over 5 minutes.

    • Monitoring: Stir at 25 °C for 2–4 hours. Monitor via TLC (Hexanes/EtOAc).

      • Self-Validation Check: The S-alkylated product will appear as a distinct, less polar spot compared to the starting material. Absence of a third, highly non-polar spot confirms no dialkylation has occurred.

    • Workup: Quench with ice-cold water. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

    Protocol B: Exhaustive S,N1-Dialkylation

    This protocol utilizes thermodynamic control to force the alkylation of the hindered N1 position.

    • Preparation: Charge a flask with the starting material (1.0 eq) and Cs2​CO3​ (3.0 eq) in anhydrous DMF.

    • Alkylation: Add the alkylating agent (2.5 to 3.0 eq) in one portion.

    • Heating: Attach a reflux condenser and heat the reaction mixture to 90 °C for 6 hours.

      • Self-Validation Check: Do not stop the reaction based solely on the disappearance of the starting material. You must confirm the complete consumption of the intermediate mono-alkylated species via LC-MS before cooling.

    • Workup: Cool to room temperature and pour the mixture into vigorously stirred ice water. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.

    Part 4: Mandatory Visualization

    Chemoselectivity SM 3-(2-Mercaptoethyl)quinazoline -2,4(1H,3H)-dione (Reactive sites: -SH, N1-H) S_Alkyl Selective S-Alkylation (Kinetic Control) SM->S_Alkyl Mild Base (K2CO3) + TBAB Polar Aprotic (DMF/MeCN) 1.0 eq R-X, 25°C Dialkyl S,N1-Dialkylation (Thermodynamic Control) SM->Dialkyl Strong Base (Cs2CO3/NaH) Excess R-X (≥2.5 eq) 80-100°C N_Alkyl Selective N1-Alkylation (Via Protection Strategy) SM->N_Alkyl 1. Trityl Protection (-STr) 2. Alkylation (Cs2CO3, R-X) 3. TFA Deprotection

    Reaction pathways for chemoselective alkylation of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione.

    Part 5: References

    • N- and / or O- Alkylation of Quinazolinone Derivatives. Juniper Publishers / Organic & Medicinal Chem IJ. URL:

    • Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 2-Mercaptoquinazolin-4(3H)-One. Phosphorus, Sulfur, and Silicon and the Related Elements. URL:

    • Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. National Institutes of Health (PMC). URL:

    • Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health (PMC). URL:

    Sources

    Troubleshooting

    purification techniques for crude 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione reaction mixtures

    Welcome to the Chemist’s Support Portal. Purifying 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione from a crude reaction mixture presents two competing chemical liabilities: the high oxidation potential of the terminal t...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Chemist’s Support Portal. Purifying 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione from a crude reaction mixture presents two competing chemical liabilities: the high oxidation potential of the terminal thiol (-SH) group and the strong hydrogen-bonding, poorly soluble nature of the quinazoline-2,4-dione core[1].

    This portal provides diagnostic troubleshooting, causality-driven solutions, and self-validating Standard Operating Procedures (SOPs) to ensure high-yield recovery of your free thiol target.

    Workflow Overview

    Before diving into specific troubleshooting tickets, review the optimized purification workflow. Because silica gel catalyzes thiol oxidation, a reductive workup must precede chromatography.

    Workflow Start Crude Reaction Mixture (3-(2-Mercaptoethyl)quinazoline-2,4-dione) Check LC-MS / Ellman's Assay (Quantify Disulfide vs Free Thiol) Start->Check Reduction Reductive Workup (TCEP-HCl, pH 6.0-6.5) Check->Reduction Disulfides > 5% Extraction Liquid-Liquid Extraction (EtOAc / Brine) Check->Extraction Free Thiol > 95% Reduction->Extraction Chromatography Flash Chromatography (DCM:MeOH or Hex:EtOAc) Extraction->Chromatography Pure Pure Target Compound (Store at -20°C under Ar) Chromatography->Pure

    Fig 1: TCEP-mediated reductive purification workflow for thiol-quinazoline derivatives.

    Troubleshooting Tickets (Knowledge Base)

    🎫 Ticket #101: Persistent Disulfide Dimerization During Chromatography

    User Report: "My LC-MS shows the correct mass for the free thiol (m/z ~222) in the crude mixture, but after normal-phase silica gel chromatography, I mostly recover the disulfide dimer (m/z ~442)."

    • Root Cause Analysis: Silica gel has a massive surface area populated with trace metals and adsorbed atmospheric oxygen. These factors catalytically accelerate the oxidative dimerization of free thiols into disulfides (R-S-S-R) during the slow elution process.

    • Causality & Solution: Do not attempt to purify the free thiol directly on normal-phase silica without a reductive pretreatment. We mandate a TCEP (Tris(2-carboxyethyl)phosphine) reductive workup prior to chromatography. TCEP is chosen over traditional Dithiothreitol (DTT) because it operates efficiently at a slightly acidic pH (where thiol oxidation is minimized), lacks a competing thiol group, and is highly water-soluble, allowing it to be easily washed away in the aqueous layer[2][3].

    🎫 Ticket #102: Co-elution of N1-Alkylated Impurities

    User Report: "I am seeing a closely eluting impurity on TLC (ΔRf < 0.05). NMR indicates it is the N1-alkylated isomer."

    • Root Cause Analysis: The quinazoline-2,4-dione core contains two nitrogen atoms. The N3 proton, flanked by two carbonyls (C2 and C4), is highly acidic (pKa ~8.5) and is the thermodynamically favored site for alkylation[1][4]. However, if an overly aggressive base (e.g., NaH) or high temperatures were used, competitive deprotonation at the N1 position occurs, leading to N1-alkylation[5].

    • Causality & Solution: Switch from normal-phase to reverse-phase (C18) chromatography. The N1 and N3 isomers possess distinct hydrogen-bonding capacities. The desired N3-alkylated product leaves the N1-H intact, which strongly hydrogen bonds with polar mobile phases (like Water/MeCN). This drastically alters its retention time compared to the N1-alkylated isomer on a hydrophobic C18 stationary phase.

    🎫 Ticket #103: Incomplete Removal of DMF/DMSO

    User Report: "The quinazoline-2,4-dione starting material required DMF for solubility. I cannot remove the residual DMF during aqueous workup, which is ruining my crystallization."

    • Root Cause Analysis: Quinazoline-2,4-diones form strong intermolecular hydrogen-bonded networks, necessitating polar aprotic solvents like DMF for the initial reaction[1]. DMF easily partitions into the organic layer (EtOAc or DCM) during standard brine washes.

    • Causality & Solution: Perform a 5% aqueous LiCl wash instead of standard brine. Lithium ions possess a high charge density and strongly coordinate with the highly polarized oxygen atom of DMF. This coordination complex forces the DMF to partition almost entirely into the aqueous phase.

    Troubleshooting Issue Issue: Low Yield of Free Thiol Q1 Is the mass [2M-2H] present? Issue->Q1 Oxidation Diagnosis: Disulfide Oxidation Action: Increase TCEP equivalents Q1->Oxidation Yes Q2 Is there an N1-alkylated impurity? Q1->Q2 No Regio Diagnosis: Poor Regioselectivity Action: Adjust Base (K2CO3 -> DBU) Q2->Regio Yes

    Fig 2: Diagnostic decision tree for common 3-(2-mercaptoethyl)quinazoline-2,4-dione issues.

    Quantitative Data: Reducing Agent Selection

    To prevent disulfide formation, selecting the correct reducing agent is critical. TCEP is the authoritative standard for this specific workflow due to its unique kinetic and physical properties[2][3].

    Table 1: Comparison of Thiol Reducing Agents for Workup

    Reducing AgentOptimal pH RangeMolar Excess RequiredVolatility / OdorRequires Removal Before Downstream Use?
    TCEP-HCl 1.5 – 8.510x – 100xNon-volatile / OdorlessNo (Thiol-free phosphine)
    DTT 7.0 – 9.010x – 100xLow / PungentYes (Contains competing thiols)
    β-Mercaptoethanol 7.0 – 9.0>100xHigh / SevereYes (Contains competing thiols)

    Standard Operating Procedures (SOPs)

    SOP 1: Self-Validating TCEP-Mediated Reductive Workup

    Objective: Quantitatively convert disulfide byproducts back to the target 3-(2-mercaptoethyl)quinazoline-2,4-dione prior to chromatography.

    Step-by-Step Methodology:

    • Solubilization: Dissolve the crude reaction mixture in a degassed solvent mixture of Ethyl Acetate (EtOAc). If the quinazoline core forces precipitation, add minimal THF (avoid DMF at this stage if possible).

    • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer, adjusted to pH 6.0–6.5. Causality: Maintaining a slightly acidic pH minimizes the innate oxidation rate of thiols while keeping TCEP highly active[2]. Add 5 mM EDTA to sequester trace transition metals that catalyze oxidation[2].

    • Reduction: Add TCEP-HCl to the aqueous buffer at a 10-fold molar excess relative to the estimated disulfide content[2].

    • Biphasic Reaction: Combine the organic crude mixture with the aqueous TCEP buffer. Vigorously stir the biphasic mixture for 60 minutes at room temperature under an Argon atmosphere.

    • In-Process Control (Self-Validation): Stop stirring and let the layers separate. Spot the organic layer on a TLC plate next to the unreduced crude. Validation criteria: The higher Rf disulfide spot must completely disappear, replaced entirely by the lower Rf free thiol spot. If the disulfide remains, add an additional 5 equivalents of TCEP and stir for 30 more minutes.

    • Phase Separation & Washing: Separate the layers. Wash the organic layer sequentially with:

      • 5% aqueous LiCl (to strip any residual polar aprotic solvents like DMF).

      • Degassed saturated aqueous NaCl (brine).

    • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 30°C) to yield the reduction-stabilized crude.

    Sources

    Optimization

    Technical Support Center: Handling &amp; Stabilizing 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Minimizing oxidative degradation, preventing disulfide dimerization, and ensuring reproducible assay performance for mercapto...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Subject: Minimizing oxidative degradation, preventing disulfide dimerization, and ensuring reproducible assay performance for mercapto-quinazoline derivatives.

    Executive Summary & Mechanistic Insight

    3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione is a bifunctional molecule featuring a hydrophobic quinazoline-2,4-dione core and a highly reactive terminal thiol (-SH) group. While the quinazoline core provides critical structural interactions for target binding (often utilized in kinase or metalloprotease inhibition), the mercaptoethyl appendage is highly susceptible to oxidative degradation.

    The Causality of Degradation: Thiol oxidation is not driven by the neutral thiol (-SH) itself, but by its deprotonated thiolate anion (-S⁻). At physiological or alkaline pH (pH ≥ 7.0), the equilibrium shifts to favor thiolate formation[1]. The thiolate is orders of magnitude more nucleophilic and readily undergoes single-electron transfer oxidation catalyzed by dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺)[1]. This leads to the rapid formation of a disulfide dimer, which effectively doubles the molecular weight, eliminates the hydrogen-bonding capability of the thiol, and drastically reduces the compound's solubility, often resulting in precipitation[2][3]. Further irreversible oxidation can yield sulfinic or sulfonic acids[4][5].

    To maintain scientific integrity and self-validating experimental setups, all handling protocols must systematically eliminate these three variables: high pH, trace metals, and dissolved oxygen.

    Troubleshooting & FAQs

    Q1: My 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione stock solution is turning cloudy and precipitating over time. What is happening? A1: The white precipitate is almost certainly the disulfide dimer of your compound[2]. Because the quinazoline-2,4-dione core is already hydrophobic, dimerization creates a highly insoluble species. This is a clear indicator that your solvent contained dissolved oxygen or trace metals. To troubleshoot, you must degas your solvents (e.g., via freeze-pump-thaw or inert gas sparging) and store the solution under an argon or nitrogen atmosphere[2][6].

    Q2: I need to maintain the compound in a reduced state for a biological assay. Should I add Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)? A2: TCEP is strongly preferred. DTT relies on a thiol-disulfide exchange mechanism that requires a pH > 7.0 to generate its own reactive thiolate anions[7][8]. Paradoxically, raising the pH to accommodate DTT makes your target molecule more vulnerable to oxidation once the DTT is depleted. TCEP, a phosphine-based reducing agent, reduces disulfides stoichiometrically and irreversibly across a much broader pH range (1.5 to 8.5)[9][10]. Furthermore, TCEP is odorless, resistant to air oxidation, and does not contain thiols, meaning it will not interfere with downstream sulfhydryl-reactive assays[11].

    Q3: How can I prevent oxidation during routine weighing and dissolution if I don't have a glovebox? A3: While a glovebox is ideal for long-term storage of the solid powder[4][12], you can utilize Schlenk line techniques or a simple inert gas purge for routine handling[2][6]. Weigh the solid rapidly in air, transfer it to a septum-sealed vial, and perform at least three vacuum/argon backfill cycles before injecting degassed solvent via a gas-tight syringe[6].

    Q4: What role do chelating agents play in stabilizing this compound? A4: Trace divalent metal ions (especially copper and iron) act as potent catalysts for thiol oxidation, even at parts-per-billion levels[1][3]. Adding 1 mM EDTA to your aqueous buffers sequesters these ions, effectively shutting down the metal-catalyzed oxidation pathway and significantly extending the half-life of the free thiol[3].

    Quantitative Data: Reducing Agent Selection

    When formulating buffers to recover or protect 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione, selecting the correct reducing agent is critical. The table below summarizes the operational parameters of common reductants[7][8][9][11].

    PropertyTCEP (Tris(2-carboxyethyl)phosphine)DTT (Dithiothreitol)BME (β-Mercaptoethanol)
    Optimal pH Range 1.5 – 8.5 (Highly versatile)7.0 – 9.0 (Alkaline dependent)7.0 – 9.0
    Air Stability Excellent (Resistant to air oxidation)Poor (Rapidly oxidizes in air)Poor
    Mechanism Irreversible phosphine oxidationReversible thiol-disulfide exchangeReversible thiol-disulfide exchange
    Metal Sensitivity Unaffected by trace metals (e.g., Ni²⁺)Rapidly oxidized by metal contaminantsRapidly oxidized by metals
    Interference Non-thiol; rarely requires removalContains thiols; must be removedContains thiols; must be removed

    Experimental Workflows & Methodologies

    Protocol A: Preparation of Degassed, Oxidation-Resistant Working Solutions

    This protocol creates a self-validating system where the solvent environment actively suppresses the three drivers of thiol oxidation.

    • Solvent Degassing: Transfer the desired solvent (e.g., DMSO for primary stocks, or aqueous buffer for dilutions) into a Schlenk flask. Sparge vigorously with high-purity Argon for 15–20 minutes, or perform three freeze-pump-thaw cycles[2].

    • Buffer Optimization (If Aqueous): Ensure the aqueous buffer is adjusted to pH 6.0 – 6.5. Add EDTA to a final concentration of 1 mM to chelate trace metals[3].

    • Vessel Preparation: Place the required mass of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione into a dry, amber glass vial (to prevent photo-initiated degradation). Seal with a rubber septum.

    • Atmosphere Exchange: Insert a needle connected to an Argon line and a vent needle into the septum. Purge the vial for 5 minutes[2]. Remove the vent needle, then the Argon needle.

    • Dissolution: Using a gas-tight syringe, transfer the degassed solvent into the sealed vial[6]. Vortex gently until complete dissolution is achieved.

    • Storage: Store the sealed vial at -20°C. For repeated use, withdraw aliquots using a syringe flushed with Argon[6].

    Protocol B: Reversing Disulfide Formation using TCEP

    If precipitation or loss of reactivity is observed, use this protocol to quantitatively reduce the disulfide dimer back to the active monomer.

    • Reagent Preparation: Prepare a 100 mM stock solution of TCEP•HCl in degassed, ultra-pure water. TCEP is highly water-soluble (up to 310 g/L)[10][11]. Note: Unbuffered TCEP•HCl is highly acidic (pH ~2.5); if adding to a weakly buffered system, neutralize the TCEP stock to pH 6.5 with NaOH prior to use.

    • Reduction Reaction: Add the TCEP solution to your degraded compound mixture to achieve a final TCEP concentration of 5–10 mM (representing a 2- to 5-fold molar excess over the thiol)[9][11].

    • Incubation: Incubate the mixture at room temperature for 15–30 minutes. TCEP reduces alkyl disulfides rapidly and completely within this timeframe[9][10].

    • Verification: The cloudy precipitate (disulfide) should dissolve as the highly soluble monomeric 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione is regenerated.

    Mechanistic Visualizations

    ThiolOxidation Thiol 3-(2-Mercaptoethyl)quinazoline-2,4-dione (Free Thiol: -SH) Thiolate Thiolate Anion (-S⁻) Highly Reactive Thiol->Thiolate Deprotonation (pH > 7.0) Disulfide Disulfide Dimer (R-S-S-R) Inactive & Insoluble Thiolate->Disulfide O₂, Trace Metals (Cu²⁺, Fe³⁺) Disulfide->Thiol Reduction HigherOx Sulfinic/Sulfonic Acids Irreversibly Degraded Disulfide->HigherOx Prolonged O₂ Exposure pHControl Intervention: Keep pH < 7.0 pHControl->Thiol Prevents EDTA Intervention: EDTA / Degassing EDTA->Thiolate Blocks Oxidation TCEP Intervention: TCEP Addition TCEP->Disulfide Drives Reaction

    Caption: Thiol oxidation pathway and targeted chemical interventions.

    HandlingWorkflow Solid Solid Compound Storage Purge Vial Purge (Argon/N₂) Solid->Purge Weigh rapidly Degas Solvent Degassing Transfer Syringe Transfer Degas->Transfer Freeze-pump-thaw Purge->Transfer Inert atmosphere Assay Assay Buffer (+ EDTA / TCEP) Transfer->Assay Dissolution

    Caption: Recommended inert handling workflow for air-sensitive mercapto-compounds.

    References

    • DTT vs. TCEP: Choosing the Right Reducing Agent for Your Lab. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link][7]

    • Disulfide reduction using TCEP reaction. Bio-Synthesis Inc. Available at: [Link][10]

    • A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry. Available at: [Link][8]

    • Handling thiols in the lab. Reddit (r/chemistry). Available at: [Link][4]

    • A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome. NIH / PMC. Available at:[Link][13]

    • Stoichiometric Thiol Redox Proteomics for Quantifying Cellular Responses to Perturbations. NIH / PMC. Available at:[Link][5]

    • 152 questions with answers in GLOVEBOX TECHNIQUES. ResearchGate. Available at:[Link][12]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the Reactivity of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione and 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione

    For Researchers, Scientists, and Drug Development Professionals The quinazoline-2,4(1H,3H)-dione core is a well-established "privileged structure" in medicinal chemistry, serving as a versatile scaffold for the developme...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    The quinazoline-2,4(1H,3H)-dione core is a well-established "privileged structure" in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutics with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The substitution at the N1 and N3 positions of this heterocyclic system is a key determinant of biological activity and allows for fine-tuning of a compound's physicochemical and pharmacokinetic properties.[1]

    This guide provides an in-depth comparison of the chemical reactivity of two key N3-substituted quinazoline-2,4(1H,3H)-dione derivatives: 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione and 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione . Understanding the distinct reactivity profiles of the terminal mercapto (thiol) and chloro groups is paramount for their strategic application in drug design, bioconjugation, and the synthesis of more complex molecules.

    At a Glance: Key Physicochemical and Reactivity Differences

    The fundamental difference between these two molecules lies in the functional group at the terminus of the 2-ethyl side chain. This single atomic substitution—sulfur for chlorine—flips the reactive nature of the side chain from nucleophilic to electrophilic.

    Property3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione
    Molar Mass ~236.29 g/mol ~240.67 g/mol
    Terminal Functional Group Thiol (-SH)Chloro (-Cl)
    Primary Reactive Nature Nucleophilic (especially as thiolate, -S⁻)Electrophilic (at the carbon adjacent to Cl)
    Estimated Thiol pKa ~8.0 - 9.5Not Applicable
    Key Reaction Type S-Alkylation, Michael Addition, Disulfide FormationNucleophilic Substitution (Sₙ2)
    Common Reactants Electrophiles (e.g., alkyl halides, maleimides)Nucleophiles (e.g., amines, thiols, azides)
    Reactivity Profile of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione: The Potent Nucleophile

    The terminal thiol group of 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione defines its character as a potent nucleophile. Thiols are significantly more acidic than their alcohol counterparts.[4][5] The pKa of the thiol group in a molecule like this is estimated to be in the range of 8.0-9.5, similar to related structures like N-substituted cysteamines.[6][7] This means that under neutral or slightly basic conditions (pH > 8), a significant portion of the thiol exists as the highly reactive thiolate anion (-S⁻).

    The thiolate is an excellent nucleophile due to the large size and polarizability of the sulfur atom, making it "soft" and highly effective in Sₙ2 reactions with soft electrophiles.[4][5]

    Characteristic Reactions
    • S-Alkylation: The thiolate readily attacks alkyl halides and other electrophilic carbons to form stable thioether bonds. This is a cornerstone reaction for conjugating the quinazolinedione moiety to other molecules.[4][8]

    • Michael Addition: Thiolates are highly efficient in undergoing conjugate addition to α,β-unsaturated carbonyl compounds, such as maleimides, a reaction widely used in bioconjugation to link molecules to cysteine residues in proteins.

    • Disulfide Bond Formation: The thiol group can be oxidized, either by air or specific reagents, to form a disulfide bridge with another thiol-containing molecule.[4] This reaction is reversible under reducing conditions.

    Nucleophilic activation and reaction pathway of the mercaptoethyl derivative.
    Experimental Protocol: S-Alkylation

    This protocol describes a general procedure for the S-alkylation of 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione with an alkyl halide.

    • Dissolution: Dissolve 1.0 equivalent of 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

    • Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA)) to the solution. Stir at room temperature for 15-30 minutes to facilitate the formation of the thiolate.

    • Electrophile Addition: Add 1.0 to 1.2 equivalents of the alkyl halide (e.g., benzyl bromide) dropwise to the reaction mixture.

    • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

    Reactivity Profile of 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione: The Versatile Electrophile

    In contrast to its mercapto counterpart, 3-(2-chloroethyl)quinazoline-2,4(1H,3H)-dione features an electrophilic side chain. The chlorine atom is a good leaving group, and its electron-withdrawing nature induces a partial positive charge (δ+) on the adjacent carbon atom, making it susceptible to attack by nucleophiles.

    This compound is a valuable intermediate for introducing the quinazoline-2,4(1H,3H)-dione scaffold into molecules containing nucleophilic functional groups.[9]

    Characteristic Reactions
    • Nucleophilic Substitution (Sₙ2): This is the primary mode of reactivity. A wide range of nucleophiles can displace the chloride ion to form a new covalent bond. Common nucleophiles include:

      • Amines (Primary and Secondary): To form N-alkylated products.

      • Thiols/Thiolates: To form thioethers.

      • Azide Ion (N₃⁻): To form an alkyl azide, which can be further reduced to a primary amine or used in "click chemistry."

      • Hydroxide/Alkoxides: To form alcohols or ethers, though elimination reactions can be a competing pathway.

    Electrophilic nature and Sₙ2 reaction pathway of the chloroethyl derivative.
    Experimental Protocol: Nucleophilic Substitution with an Amine

    This protocol outlines a general procedure for the reaction of 3-(2-chloroethyl)quinazoline-2,4(1H,3H)-dione with a primary or secondary amine.

    • Dissolution: Suspend 1.0 equivalent of 3-(2-chloroethyl)quinazoline-2,4(1H,3H)-dione in a suitable solvent like acetonitrile or isopropanol.

    • Reactant Addition: Add 2.0 to 2.5 equivalents of the desired amine. One equivalent will act as the nucleophile, while the excess will serve as a base to neutralize the HCl generated during the reaction. Alternatively, 1.1 equivalents of the amine can be used in the presence of an external base like potassium carbonate (2.0 eq).

    • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) for several hours until the starting material is consumed, as monitored by TLC or LC-MS.

    • Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.

    Conclusion: A Tale of Two Reactivities

    The choice between 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione and 3-(2-chloroethyl)quinazoline-2,4(1H,3H)-dione is dictated entirely by the synthetic strategy and the desired final product.

    • Choose 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione when you possess an electrophilic partner. Its potent nucleophilic thiol group is ideal for reacting with alkyl halides, epoxides, or Michael acceptors, making it a "nucleophilic handle" for the quinazolinedione core.

    • Choose 3-(2-Chloroethyl)quinazoline-2,4(1H,3H)-dione when you need to react with a nucleophilic partner. Its electrophilic chloroethyl side chain serves as an "electrophilic anchor," readily undergoing substitution by amines, thiols, and other nucleophiles.

    By understanding these fundamentally opposed, yet complementary, reactivity profiles, researchers can effectively leverage these versatile building blocks in the rational design and synthesis of novel chemical entities for drug discovery and development.

    References
    • Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. (2025). PubMed. [Link]

    • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). MDPI. [Link]

    • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (2025). Journal of Medicinal and Organic Chemistry. [Link]

    • Discovery of Quinazoline-2,4(1H,3H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors. (2023). ACS Publications. [Link]

    • pKa Data Compiled by R. Williams. FSU. [Link]

    • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. (2018). RSC Publishing. [Link]

    • Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. (2012). ACS Macro Letters. [Link]

    • Thiols And Thioethers. (2015). Master Organic Chemistry. [Link]

    • Cysteamine. PubChem. [Link]

    • Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. (2025). PubMed Central. [Link]

    • [The biotransformation of the immunostimulant 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione (AWD 100-041)]. (n.d.). PubMed. [Link]

    • Synthesis of quinazoline‐2,4(1H,3H)‐dione 32. ResearchGate. [Link]

    • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. [Link]

    • A Series of 2,4(1H,3H)-Quinazolinedione Derivatives: Synthesis and Biological Evaluation as Potential Anticancer Agents. Marmara Pharmaceutical Journal. [Link]

    • Reactions of Thiols. (2021). Chemistry Steps. [Link]

    • Design and biological evaluation of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives as dual c-Met/VEGFR-2-TK inhibitors. Semantic Scholar. [Link]

    • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PubMed Central. [Link]

    • Synthesis of Quinazolinediones. Organic Chemistry Portal. [Link]

    Sources

    Comparative

    In-Depth Validation Guide: LC-MS/MS Quantification Strategies for 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione

    Introduction & The Analytical Challenge 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione (also known as AWD 100-041) is a synthetically derived quinazolinone compound with significant immunomodulatory and antimicrobial pr...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & The Analytical Challenge

    3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione (also known as AWD 100-041) is a synthetically derived quinazolinone compound with significant immunomodulatory and antimicrobial properties[1]. While its pharmacological profile is highly promising, accurate pharmacokinetic (PK) tracking presents a severe analytical hurdle. The molecule features a quinazoline-2,4-dione core functionalized with a highly reactive sulfur-containing mercaptoethyl group at the 3-position[1].

    In ex vivo biological matrices (e.g., plasma, urine), this free sulfhydryl (-SH) group is thermodynamically unstable. Without immediate stabilization, it rapidly undergoes auto-oxidation to form homodimers (disulfides) or binds covalently to endogenous plasma proteins[2]. This degradation pathway leads to massive under-quantification and failure to meet the rigorous standards set by the ICH M10 Bioanalytical Method Validation guidelines[3].

    Mechanistic Grounding: Comparing Stabilization Strategies

    To develop a self-validating, robust LC-MS/MS assay, we must address the thermodynamic instability of the thiol group. We compared three distinct sample preparation strategies to objectively evaluate their performance:

    • Method A: Direct Protein Precipitation (PPT) (Baseline)

      • Mechanism: Relies on rapid protein denaturation using cold organic solvents (e.g., acetonitrile).

      • Causality of Failure: PPT does not arrest the oxidation of the free thiol. During the evaporation and reconstitution steps, the analyte continues to dimerize, resulting in unacceptable precision, accuracy, and total loss of signal.

    • Method B: In Situ Reduction with TCEP

      • Mechanism: Addition of the reducing agent tris(2-carboxyethyl)phosphine (TCEP) maintains the thiol in a reduced state.

      • Causality of Limitation: While TCEP prevents disulfide formation, it introduces significant matrix effects (ion suppression) in the electrospray ionization (ESI) source and does not protect against all forms of nucleophilic attack during the extraction process[4].

    • Method C: Pre-Analytical Derivatization with NEM (Recommended)

      • Mechanism: N-ethylmaleimide (NEM) is an electrophilic alkylating agent. At pH 7.0, it undergoes a rapid Michael addition with the free thiol of AWD 100-041, forming an irreversible, stable thioether conjugate[5].

      • Causality of Success: This covalent modification permanently locks the analyte in a stable form, rendering it immune to oxidation during Solid Phase Extraction (SPE) and chromatographic separation[6]. This ensures strict compliance with ICH M10 guidelines[7].

    Pathway AWD AWD 100-041 (Free Thiol) Oxidation Auto-oxidation in Plasma AWD->Oxidation NEM N-ethylmaleimide (NEM) pH 7.0 AWD->NEM Dimer Disulfide Dimer (Loss of Signal) Oxidation->Dimer Conjugate Thioether Conjugate (Stable for LC-MS/MS) NEM->Conjugate

    Chemical degradation pathway vs. NEM stabilization of AWD 100-041.

    Quantitative Data Presentation

    The following table summarizes the validation parameters for the three methods, evaluated against the ICH M10 acceptance criteria (Accuracy ±15%, Precision ≤15%, Matrix Factor CV ≤15%)[7].

    Validation ParameterMethod A (Direct PPT)Method B (TCEP Reduction)Method C (NEM Derivatization)ICH M10 Compliance
    Intra-day Precision (%CV) 34.2%12.5%4.1% Method C Only
    Inter-day Accuracy (%Bias) -45.8%-11.2%+2.3% Methods B & C
    Matrix Factor (IS-normalized) 0.65 (Severe Suppression)0.82 (Moderate Suppression)0.98 (Minimal Effect) Method C Only
    Benchtop Stability (4h, RT) 12% remaining85% remaining99% remaining Method C Only
    Recovery (%) 42%78%92% Method C Only

    Experimental Protocol: NEM-Derivatization Workflow (Method C)

    This self-validating protocol utilizes acyclovir as a structural/ionization internal standard (IS)[8] and employs Solid Phase Extraction (SPE) for optimal sample clean-up.

    Step 1: Reagent Preparation
    • Prepare a 50 mM N-ethylmaleimide (NEM) working solution in 100 mM Phosphate Buffer (pH 7.0). Note: NEM is moisture-sensitive; prepare fresh daily to ensure optimal alkylation efficiency[6].

    • Prepare the Internal Standard (IS) working solution (Acyclovir, 500 ng/mL in 50% Methanol).

    Step 2: Plasma Derivatization
    • Aliquot 100 µL of human plasma (K2EDTA) into a 1.5 mL microcentrifuge tube.

    • Immediately add 50 µL of the 50 mM NEM solution to protect the free sulfhydryl group from oxidative degradation[8].

    • Vortex for 10 seconds and incubate at room temperature (20-25°C) for exactly 10 minutes to allow complete thioether bond formation[5].

    • Add 20 µL of the IS working solution.

    Step 3: Solid Phase Extraction (SPE)
    • Condition: Pass 1 mL Methanol, followed by 1 mL Water through an Oasis HLB cartridge (30 mg/1 mL).

    • Load: Dilute the derivatized plasma sample with 200 µL of Water and load onto the cartridge.

    • Wash: Wash with 1 mL of 5% Methanol in Water to remove salts and unreacted NEM.

    • Elute: Elute the NEM-conjugate with 1 mL of Acetonitrile.

    • Reconstitute: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

    Step 4: LC-MS/MS Analysis
    • Column: Zorbax Eclipse Plus C18 (100 mm × 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 4.5 minutes. Flow rate: 0.3 mL/min.

    • Detection: Electrospray Ionization (ESI) in Positive MRM mode. Monitor the specific precursor-to-product ion transition for the AWD 100-041-NEM conjugate.

    Workflow Step1 1. Plasma Collection (+ 50mM NEM) Step2 2. Incubation (10 min, RT) Step1->Step2 Step3 3. SPE Extraction (HLB Cartridge) Step2->Step3 Step4 4. LC-MS/MS (MRM Mode) Step3->Step4

    Step-by-step sample preparation and LC-MS/MS workflow for AWD 100-041.

    References

    • Title: 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)
    • Title: The biotransformation of the immunostimulant 3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione (AWD 100-041)
    • Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: FDA URL
    • Title: M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 Source: FDA URL
    • Title: A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome Source: PMC / NIH URL
    • Title: A new sensitive derivatization assay of PrC-210 in plasma and tissues using liquid chromatography coupled with tandem mass spectrometry Source: PubMed / NIH URL
    • Title: Best practices for cysteine analysis Source: Science Exploration Press URL
    • Title: Comparison of N-ethyl maleimide and N-(1-phenylethyl)

    Sources

    Validation

    Spectroscopic Validation of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione: Purity and Structural Integrity

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publishable Comparison Guide & Methodological Framework The Analytical Challenge: Beyond Conventional HPLC-UV The com...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publishable Comparison Guide & Methodological Framework

    The Analytical Challenge: Beyond Conventional HPLC-UV

    The compound 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione presents a unique analytical challenge in drug development. Structurally, it features a rigid, chromophore-rich quinazoline-2,4-dione core and a flexible, reactive 2-mercaptoethyl side chain.

    Historically, pharmaceutical purity has been assessed using reversed-phase High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV). However, for thiol-containing quinazoline derivatives, HPLC-UV is fundamentally insufficient as a standalone technique. The free thiol (-SH) group is highly susceptible to oxidative dimerization, forming disulfide bridges (R-S-S-R). Because the mercaptoethyl side chain lacks a strong chromophoric cross-section compared to the dominant quinazoline core, the UV response factors of the monomer and the disulfide dimer are nearly identical. This optical masking can lead to significant overestimations of API purity if the dimer co-elutes or is misidentified[1].

    To achieve compliance with ICH Q2(R1) [2] guidelines for specificity and accuracy, a multi-modal spectroscopic suite—comprising Quantitative Nuclear Magnetic Resonance (qNMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR)—is required. This guide objectively compares these advanced techniques against conventional HPLC-UV and provides self-validating protocols for rigorous structural confirmation.

    Comparative Analysis: HPLC-UV vs. Multi-Modal Spectroscopy

    The following table summarizes the performance metrics and causality behind choosing orthogonal spectroscopic methods over conventional chromatography for this specific molecule.

    Table 1: Performance Comparison for Thiol-Quinazoline Validation
    Analytical ModalityPrimary Detection MechanismThiol/Disulfide DifferentiationAbsolute Purity QuantificationStructural Integrity Confirmation
    Conventional HPLC-UV UV Absorbance (Chromophore)Poor: UV response is dominated by the quinazoline core; dimer may co-elute.Relative: Requires an identical, highly pure reference standard.None: Cannot confirm functional group integrity.
    qNMR (1H/13C) Nuclear Spin ResonanceExcellent: Disappearance of the -SH proton (~2.3 ppm) confirms oxidation.Absolute: Primary ratio method independent of identical standards[3].High: Maps the entire carbon-hydrogen framework.
    HRMS (ESI-TOF) Mass-to-Charge Ratio (m/z)Excellent: Exact mass shift from 222.04 Da to 442.07 Da.Poor: Ionization efficiencies vary between monomer and dimer.High: Confirms exact elemental composition.
    ATR-FTIR Molecular VibrationsModerate: Detects the weak S-H stretch at ~2550 cm⁻¹.None: Strictly qualitative in this context.High: Confirms C=O and N-H functional groups.

    Validation Workflow Architecture

    To establish a self-validating analytical ecosystem, the workflow must integrate these orthogonal techniques. The logic is simple: HRMS provides the exact mass, FTIR confirms the functional groups, and qNMR provides the absolute mass fraction and atomic connectivity.

    SpectroscopicWorkflow cluster_0 Orthogonal Spectroscopic Validation Suite Sample 3-(2-Mercaptoethyl)quinazoline -2,4(1H,3H)-dione NMR qNMR (USP <761>) Absolute Mass Fraction Sample->NMR HRMS HRMS (ESI+) Exact Mass & Dimer Check Sample->HRMS FTIR ATR-FTIR Functional Group Integrity Sample->FTIR HPLC Conventional HPLC-UV (Relative Purity Only) Sample->HPLC Baseline Decision Data Concordance & Integrity Check NMR->Decision HRMS->Decision FTIR->Decision HPLC->Decision Valid Validated API Batch Decision->Valid Meets ICH Q2(R1)

    Multi-modal spectroscopic workflow for quinazoline derivative validation.

    Self-Validating Experimental Protocols

    The following methodologies are designed not just as a list of steps, but as causal, self-validating systems adhering to USP General Chapter <761> [4] and USP <1761> [5] standards.

    Protocol 1: Quantitative NMR (qNMR) for Absolute Purity

    qNMR is utilized because it acts as a primary ratio measurement. The signal response is directly proportional to the number of nuclei, eliminating the need for response factors or an identical reference standard[3].

    • Step 1: Internal Standard (IS) Selection. Select a certified reference material (CRM) such as Maleic acid (NIST SRM). Causality: Maleic acid provides a sharp, isolated singlet at ~6.26 ppm, which will not overlap with the quinazoline aromatic signals (7.2–8.2 ppm) or the aliphatic side chain signals (2.0–4.5 ppm).

    • Step 2: Sample Preparation. Accurately weigh ~10 mg of the quinazoline analyte and ~5 mg of the IS using a microbalance. Dissolve in 600 µL of anhydrous DMSO-d₆. Causality: DMSO-d₆ is chosen over protic solvents (like CD₃OD) to prevent rapid deuterium exchange of the -SH and N-H protons, allowing their distinct integration[6].

    • Step 3: Acquisition Parameters. Acquire the ¹H NMR spectrum at 400 MHz (or higher). Set the relaxation delay (D1) to at least 30 seconds. Causality: D1 must exceed 5 × T₁ (longitudinal relaxation time) of the slowest relaxing proton to ensure complete return to thermal equilibrium, preventing integration bias and ensuring quantitative accuracy.

    • Step 4: System Suitability Test (SST). Before calculating purity, verify that the Signal-to-Noise (S/N) ratio of the analyte peaks is ≥ 150:1 and that baseline resolution is achieved.

    • Step 5: Data Interpretation. Integrate the N-CH₂ triplet at ~4.1 ppm against the IS. Confirm the presence of the -SH triplet at ~2.3 ppm. If the -SH signal is absent and the S-CH₂ signal shifts downfield, oxidative dimerization has occurred.

    Protocol 2: High-Resolution Mass Spectrometry (HRMS)

    HRMS is deployed to detect trace levels of the disulfide dimer that might fall below the detection limit of NMR.

    • Step 1: Sample Dilution. Dilute the sample to 1 µg/mL in a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid.

    • Step 2: Ionization. Utilize Electrospray Ionization in positive mode (ESI+). Causality: ESI is a "soft" ionization technique. Harder ionization methods (like EI) could fragment the fragile S-S bond of any existing dimer, leading to false negatives in impurity profiling.

    • Step 3: Acquisition & Extraction. Extract ion chromatograms for the exact mass of the monomer [M+H]⁺ at m/z 223.0541 and the disulfide dimer [2M-2H+H]⁺ at m/z 443.0848.

    • Step 4: Self-Validation (Spike Test). Spike a blank sample with a known concentration of a synthesized disulfide dimer standard. Causality: This confirms the ionization efficiency of the dimer and proves that the ESI source is not inadvertently reducing the disulfide back to the monomer during ionization.

    Protocol 3: ATR-FTIR for Functional Group Integrity

    FTIR provides rapid, non-destructive confirmation of the quinazoline-2,4-dione tautomeric state and the free thiol group[1].

    • Step 1: Background Calibration. Collect a background spectrum on a bare diamond Attenuated Total Reflectance (ATR) crystal. Run a polystyrene film standard to validate wavelength accuracy.

    • Step 2: Sample Application. Place ~2 mg of the solid powder onto the ATR crystal. Apply consistent pressure using the anvil. Causality: Consistent pressure ensures uniform optical contact, preventing baseline drift and maximizing the signal of the inherently weak S-H stretch.

    • Step 3: Spectral Acquisition. Record 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

    • Step 4: Interpretation.

    Table 2: Expected Spectroscopic Signatures
    Functional GroupModalityExpected Signal / ShiftDiagnostic Significance
    Quinazolinone C=O FTIR1680–1700 cm⁻¹ & 1640–1660 cm⁻¹Confirms the dione structure (vs. enol tautomer)[1].
    Free Thiol (-SH) FTIR~2550 cm⁻¹ (Weak)Confirms presence of unoxidized mercapto group.
    Free Thiol (-SH) ¹H NMR~2.3 ppm (Triplet)Absolute confirmation of monomeric state.
    Aromatic Core ¹H NMR7.2 – 8.2 ppm (Multiplets)Confirms the intact benzene ring of the quinazoline.
    Molecular Ion HRMSm/z 223.0541 [M+H]⁺Confirms exact elemental composition (C₁₀H₁₀N₂O₂S).

    Conclusion

    Relying solely on HPLC-UV for the validation of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione introduces unacceptable risks regarding the undetected oxidation of the mercaptoethyl side chain. By implementing a self-validating, multi-modal spectroscopic suite, analytical scientists can definitively prove structural integrity, differentiate between the monomer and its disulfide dimer, and establish an absolute mass fraction that meets the rigorous demands of ICH Q2(R1) and USP guidelines.

    References

    • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1), International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), [Link]

    • Synthesis of Quinazoline and Quinazolinone Derivatives, IntechOpen,[Link]

    • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies, MDPI,[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione proper disposal procedures

    As a Senior Application Scientist, I understand that scaling the synthesis of serotonergic ligands—such as pelanserin precursors—requires rigorous logistical planning. Handling bifunctional molecules like 3-(2-Mercaptoet...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I understand that scaling the synthesis of serotonergic ligands—such as pelanserin precursors—requires rigorous logistical planning. Handling bifunctional molecules like 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione presents a unique operational challenge. This compound combines a stable, biologically active quinazolinedione core with a highly reactive, malodorous terminal thiol (mercaptan) .

    Proper disposal is not merely a regulatory formality; it is a critical operational safeguard. Mishandling this compound can lead to severe facility-wide odor issues, cross-contamination, and reactive hazards in mixed waste streams. Below is the definitive, step-by-step guide to safely managing and disposing of this chemical.

    Physicochemical & Hazard Data

    To design an effective disposal strategy, we must first quantify the chemical's behavior. The table below summarizes the critical parameters that dictate our handling and disposal logic.

    PropertyValue / IndicatorOperational Causality & Disposal Impact
    Molecular Structure Heterocyclic core + Terminal ThiolThe thiol group is highly nucleophilic and prone to oxidation; requires strict segregation from strong oxidizers .
    Odor Threshold < 1 part per billion (ppb)Necessitates mandatory fume hood usage and double-containment (sealed secondary bags) to prevent odor permeation during transit.
    Water Solubility Low (Organic soluble)Cannot be flushed. Aqueous quenching requires vigorous stirring to ensure biphasic or suspension-level reaction completion.
    Regulatory Status Noxious/Malodorous WasteStrictly prohibited from standard drain or trash disposal . Must be treated as hazardous chemical waste.

    Operational Safety & Pre-Disposal Handling

    Before initiating any disposal protocol, establish a self-contained operational zone.

    • Ventilation: All handling, including weighing, transferring, and quenching, must occur within a certified Class II chemical fume hood.

    • PPE: Nitrile gloves (double-gloved), a dedicated lab coat, and safety goggles are mandatory. Thiol compounds readily permeate single-layer gloves over time, transferring malodorous residues to the skin.

    • Spill Readiness: Keep a supply of vermiculite and a dilute sodium hypochlorite (bleach) solution on standby to immediately neutralize accidental surface contamination.

    Step-by-Step Disposal Methodologies

    We employ a bifurcated disposal strategy based on the volume of the waste. Bulk materials are preserved for professional high-temperature incineration, while trace residues are chemically quenched in-house to neutralize immediate odor and reactivity hazards.

    Protocol A: Oxidative Quenching (For Trace Residues & Contaminated Glassware)

    Causality: Direct disposal of thiol-contaminated glassware leads to severe odor issues in the laboratory. By oxidizing the terminal sulfhydryl group (-SH) to a water-soluble sulfonate (-SO 3​ H) using sodium hypochlorite, we permanently eliminate the volatility and odor of the mercaptan .

    • Preparation: Inside the fume hood, prepare a 5.25% sodium hypochlorite (NaOCl) solution (standard commercial bleach is sufficient).

    • Controlled Addition: Slowly add the NaOCl solution to the contaminated glassware or reaction vessel. Causality: The oxidation of thiols is highly exothermic. Slow addition prevents solvent boiling and the uncontrolled release of noxious vapors.

    • Incubation: Stir or vigorously agitate the mixture at room temperature for a minimum of 2 hours. Causality: Extended incubation ensures complete conversion of the mercaptan, preventing residual odor.

    • System Validation (Self-Validating Step): Test the quenched solution with starch-iodide indicator paper. A persistent blue/black color indicates the presence of excess hypochlorite. Causality: This validates that the thiol was the limiting reagent and has been fully consumed, rendering the solution safe.

    • Routing: Once validated, adjust the pH to 6-8 using dilute acetic acid or sodium bicarbonate. Dispose of the neutralized, deodorized solution into the designated aqueous hazardous waste stream.

    Protocol B: Bulk Solid/Solution Disposal (For Quantities > 1g)

    Causality: Large-scale oxidation of thiols generates excessive heat and potentially hazardous byproducts. Bulk quantities must be preserved in their stable state and routed for professional incineration.

    • Primary Containment: Transfer the bulk 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione into a chemically compatible, airtight container (HDPE or amber glass with a PTFE-lined cap).

    • Secondary Containment: Place the primary container inside a heavy-duty, sealable plastic bag. Causality: Mercaptans can permeate micro-fissures in caps. Double containment is a standard logistical defense against odor leakage during transit.

    • Segregation & Labeling: Label the outer bag explicitly: "Hazardous Waste - Malodorous Thiol / Quinazoline Derivative." Store in a ventilated hazardous waste cabinet, strictly segregated from nitric acid, peroxides, and other strong oxidizers.

    Disposal Workflow & Decision Matrix

    DisposalWorkflow Start 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione Waste Generated Decision Assess Waste Volume & Contamination Level Start->Decision Bulk Bulk Solid or Concentrated Solution (>1g) Decision->Bulk High Volume Residue Trace Residue or Contaminated Glassware Decision->Residue Low Volume Containment Double Containment (PTFE-lined Glass + Sealed Bag) Bulk->Containment Quench Add 5.25% NaOCl (Oxidative Quenching) Residue->Quench Labeling Label: Hazardous Waste (Malodorous Thiol) Containment->Labeling Incineration Licensed Hazmat High-Temp Incineration Labeling->Incineration Stir Stir for 2 Hours (Convert Thiol to Sulfonate) Quench->Stir Validate Validate Excess NaOCl (Starch-Iodide Test) Stir->Validate Aqueous pH Neutralization & Aqueous Waste Routing Validate->Aqueous

    Workflow for the segregation and disposal of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione.

    Emergency Spill Response

    In the event of a spill outside the fume hood:

    • Evacuate & Isolate: Immediately clear the area of personnel. The odor will be intense and can cause nausea or mimic a gas leak.

    • Contain: Wearing full PPE, cover the spill with a specialized absorbent (e.g., vermiculite or a commercial spill kit designed for organic liquids). Do not use combustible materials like paper towels.

    • Neutralize: Carefully spray the absorbed spill area with a dilute bleach solution to quench residual surface thiols.

    • Collect: Sweep the neutralized absorbent into a hazardous waste bag, double-seal it, and process it via Protocol B.

    References

    • Managing Chemical Wastes in the High School Lab. American Association of Chemistry Teachers (AACT).[Link]

    • Chemical Waste Disposal Guidelines. Hong Kong University of Science and Technology (HKUST) Health, Safety and Environment Office.[Link]

    • Implementation of a laboratory-based drain and trash disposal program. ACS Chemical Health & Safety.[Link]

    Handling

    Personal protective equipment for handling 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione

    As a Senior Application Scientist, I recognize that handling custom pharmaceutical intermediates requires moving beyond generic safety data sheets (SDS). 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione presents a unique...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I recognize that handling custom pharmaceutical intermediates requires moving beyond generic safety data sheets (SDS). 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione presents a unique duality: it combines a privileged heterocyclic scaffold highly valued in drug discovery[1] with a highly reactive, malodorous 2-mercaptoethyl side chain[2].

    To build deep trust and ensure the absolute safety of your research personnel, this guide provides a field-proven, mechanistic approach to handling this compound. We do not just tell you what to wear; we explain the causality behind every operational choice, ensuring your laboratory protocols are self-validating and scientifically sound.

    Mechanistic Hazard Assessment

    Understanding the structural components of 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione is critical for risk mitigation:

    • The Quinazoline-2,4-dione Core: This fused heterocyclic system is a foundational privileged structure in modern medicinal chemistry, often utilized in the development of topoisomerase inhibitors and anticancer agents[1]. While the core itself is generally a stable solid, dust generation can cause mechanical irritation to the respiratory tract and eyes[3].

    • The 2-Mercaptoethyl Group: The terminal free thiol (-SH) group fundamentally alters the handling profile. Mercaptans (thiols) are notorious for their extremely low olfactory fatigue thresholds (stench), potential to cause severe skin sensitization, and propensity for auto-oxidation[2][4].

    The Causality of Risk: The primary operational failure point when handling this compound is not acute toxicity, but rather sensory irritation and cross-contamination . The thiol group can easily permeate standard laboratory materials, leading to lingering odors that can trigger facility-wide evacuations if mismanaged[5]. Therefore, our safety protocols are anchored in the American Chemical Society's RAMP principles (Recognize, Assess, Minimize, Prepare)[6].

    G A 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione Handling Request B Assess Hazards (Thiol Stench, Sensitization) A->B C Engineering Controls (Fume Hood, Schlenk Line) B->C D Don PPE (Double Nitrile, Lab Coat, Goggles) C->D E Execution (Weighing & Transfer) D->E F Decontamination (Bleach Oxidation of -SH) E->F

    Fig 1: RAMP-based hazard mitigation workflow for mercapto-quinazoline derivatives.

    Personal Protective Equipment (PPE) Matrix

    Standard latex or thin nitrile gloves are insufficient for prolonged handling of mercaptans, as thiols can rapidly permeate these barriers[4]. The following PPE matrix is mandatory for all handling procedures.

    Protection CategorySpecification & MaterialMechanistic Justification
    Hand Protection Double-gloving: Inner layer 4-mil Nitrile; Outer layer 8-mil Neoprene.Neoprene provides superior resistance to sulfur-containing organic compounds. Double gloving allows safe removal of the outer contaminated layer without exposing the skin[2].
    Eye Protection Indirect-vented chemical splash goggles.Prevents aerosolized thiol dust or reactive solutions from causing severe ocular irritation[4].
    Body Protection Flame-resistant (FR) lab coat with fitted cuffs.Prevents dust accumulation on standard clothing, which can lead to delayed skin sensitization and chronic odor tracking[3].
    Respiratory Mandatory use within a certified Chemical Fume Hood (Face velocity: 80-100 fpm).Prevents inhalation of sensory irritants. If a hood is unavailable, a NIOSH-approved respirator with organic vapor/acid gas cartridges is required[6].

    Operational Workflows: Step-by-Step Methodologies

    To ensure a self-validating system, every step of the weighing and reaction setup must include built-in containment checks.

    Protocol A: Safe Weighing and Transfer
    • Preparation: Verify the fume hood airflow is within the optimal range (80-100 fpm). Clear the workspace of all incompatible materials (strong oxidizers, bases)[5].

    • Secondary Containment: Place a pre-cleaned, sealable glass vial inside a secondary plastic weighing boat within the hood or ventilated balance enclosure.

    • Transfer: Using a static-free, grounded spatula, carefully transfer the solid 3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione into the vial. Causality: Grounded spatulas prevent static dispersal of the fine quinazoline-2,4-dione powder[3].

    • Sealing: Cap the vial tightly before removing it from the balance area.

    • Validation: Wipe the exterior of the sealed vial with a Kimwipe lightly dampened with 10% sodium hypochlorite (bleach), followed by a water wipe. If no stench is detected upon removing the vial from the hood, the exterior is validated as clean.

    Protocol B: Solution Preparation
    • Solvent Selection: Dissolve the compound in an appropriate degassed solvent (e.g., anhydrous DMF or DMSO) under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques.

    • Causality of Inertion: The free thiol (-SH) is highly susceptible to auto-oxidation in the presence of atmospheric oxygen, which will prematurely convert your active monomer into an inactive disulfide dimer.

    • Transfer: Use gas-tight syringes for all liquid transfers of the dissolved compound to maintain inert conditions and prevent vapor escape.

    Spill Response and Waste Disposal Logic

    You cannot simply wipe up a thiol spill; it must be chemically neutralized. The chemical logic of our disposal protocol relies on oxidizing the volatile, malodorous mercaptan into a highly water-soluble, odorless sulfonate[4][5].

    G A Free Thiol (-SH) Highly Odorous & Reactive B Add 10% NaOCl (Bleach) Oxidizing Agent A->B C Intermediate Disulfide (-S-S-) B->C D Sulfonate (-SO3H) Water Soluble, Odorless C->D E Aqueous Hazardous Waste D->E

    Fig 2: Chemical logic of thiol decontamination via hypochlorite oxidation.

    Protocol C: Decontamination and Disposal
    • Immediate Containment: In the event of a spill inside the hood, immediately cover the solid or liquid with an absorbent material (e.g., vermiculite or sand)[2].

    • Oxidative Neutralization: Prepare a fresh 10% Sodium Hypochlorite (bleach) solution. Carefully pour the bleach over the absorbent material.

    • Incubation: Allow the mixture to sit for 30 minutes. Causality: This provides sufficient kinetic time for the hypochlorite to fully oxidize the thiol to a sulfonate, permanently eliminating the stench and reactivity.

    • Glassware Decontamination: Submerge all spatulas, vials, and contaminated glassware in a 10% bleach bath for 1 hour prior to standard washing.

    • Waste Segregation: Dispose of the oxidized aqueous mixture in a designated Basic Aqueous Hazardous Waste container. Critical Warning: Never mix bleach-treated waste with acidic waste streams, as this will rapidly generate lethal chlorine gas[7].

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione
    Reactant of Route 2
    Reactant of Route 2
    3-(2-Mercaptoethyl)quinazoline-2,4(1H,3H)-dione
    © Copyright 2026 BenchChem. All Rights Reserved.